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Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 1-Trimethylsilylprop-2-yn-1-ol

Title: Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Applications of 1-Trimethylsilylprop-2-yn-1-ol Executive Summary & The Nomenclature Paradox In the realm of organosilicon chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Applications of 1-Trimethylsilylprop-2-yn-1-ol

Executive Summary & The Nomenclature Paradox

In the realm of organosilicon chemistry and drug development, precision in chemical nomenclature is paramount. A pervasive ambiguity exists in the literature and commercial supply chains regarding "1-trimethylsilylprop-2-yn-1-ol."

In rigorous IUPAC terms, this refers to 1-(trimethylsilyl)prop-2-yn-1-ol [HC≡C-CH(TMS)OH], a specialized secondary alcohol where the trimethylsilyl (TMS) group is positioned at the C1 carbon. However, across commercial chemical catalogs and informal laboratory vernacular, this name is frequently (and incorrectly) used to denote 3-(trimethylsilyl)prop-2-yn-1-ol [TMS-C≡C-CH₂OH] (CAS: 5272-36-6), where the TMS group protects the terminal alkyne[1],[2].

This technical guide addresses both structural isomers, delineating their distinct physicochemical properties, divergent mechanistic pathways, and critical applications in organic synthesis.

Physicochemical Profiling

The structural isomerism between the C1-TMS and C3-TMS variants dictates their physical behavior and reactivity profiles. The table below summarizes their core quantitative data[3],[1].

Property1-(Trimethylsilyl)prop-2-yn-1-ol3-(Trimethylsilyl)prop-2-yn-1-ol
IUPAC Name 1-(trimethylsilyl)prop-2-yn-1-ol3-(trimethylsilyl)prop-2-yn-1-ol
CAS Registry Number Unassigned / Rare5272-36-6
Molecular Formula C₆H₁₂OSiC₆H₁₂OSi
Molecular Weight 128.25 g/mol 128.25 g/mol
SMILES String C(C)C(O)C#CC(C)C#CCO
Boiling Point ~75–80 °C (Estimated)76 °C at 20 mmHg
Density ~0.86 g/mL0.865 g/mL
Primary Synthetic Role Precursor to siloxyallenesAlkyne protection / Click chemistry

Mechanistic Causality & Experimental Workflows

The 1-TMS Isomer: Driving the Brook Rearrangement

The true 1-(trimethylsilyl)prop-2-yn-1-ol is a powerhouse for generating highly reactive intermediates. When subjected to strong bases like n-butyllithium, it undergoes a 1,2-anionic migration of the silyl group from carbon to oxygen—a process known as the Brook Rearrangement[4],[5].

Causality: This rearrangement is thermodynamically driven by the formation of a silicon-oxygen bond (~536 kJ/mol), which is significantly stronger than the cleaved silicon-carbon bond (~318 kJ/mol). The resulting propargylic carbanion rapidly redistributes its electron density to form a stable lithiated trimethylsiloxyallene, a critical building block for synthesizing α,β-unsaturated ketones and complex indolizidine alkaloid skeletons[6].

Brook_Rearrangement A 1-TMS-prop-2-yn-1-ol HC≡C-CH(TMS)OH B Alkoxide Intermediate HC≡C-CH(TMS)O⁻ Li⁺ A->B n-BuLi, THF -78°C C 1,2-Silyl Migration (Brook Rearrangement) B->C Intramolecular Attack D Lithiated Siloxyallene Li-C(R)=C=CH(OTMS) C->D Electron Redistribution

Workflow 1: Base-induced Brook rearrangement of 1-TMS-prop-2-yn-1-ol to a lithiated siloxyallene.

Protocol 1: Generation of Lithiated Trimethylsiloxyallenes Self-Validating Design: This protocol relies on strict kinetic control and moisture exclusion to prevent the premature quenching of the carbanion.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure argon. (Rationale: Atmospheric moisture will instantly protonate the highly basic organolithium intermediates).

  • Solvation: Dissolve 1-(trimethylsilyl)prop-2-yn-1-ol (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a 0.2 M concentration. (Rationale: THF acts as a Lewis base, coordinating and stabilizing the lithium cation, which accelerates the subsequent rearrangement).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. (Rationale: Kinetic control prevents unwanted polymerization of the alkyne).

  • Deprotonation & Lithiation: Add n-Butyllithium (2.1 equiv, 1.6 M in hexanes) dropwise over 15 minutes. (Rationale: The first equivalent deprotonates the hydroxyl group, initiating the Brook rearrangement. The second equivalent lithiates the resulting allene).

  • Rearrangement: Stir the solution for 1 hour at -78 °C. The formation of a deep yellow/orange hue typically validates the generation of the lithiated siloxyallene.

  • Electrophilic Trapping: Introduce the target electrophile (e.g., an aldehyde) to synthesize complex α,β-unsaturated architectures.

The 3-TMS Isomer: Orthogonal Protection in Drug Discovery

Conversely, 3-(trimethylsilyl)prop-2-yn-1-ol (CAS 5272-36-6) is utilized for its orthogonal reactivity. The TMS group masks the terminal alkyne, preventing unwanted Glaser homocoupling during Sonogashira cross-coupling reactions. Once the C1 hydroxyl group is functionalized (e.g., converted to a leaving group or coupled to an API), the TMS group can be selectively cleaved to reveal the terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1].

Utility_3TMS cluster_0 Orthogonal Functionalization Start 3-TMS-prop-2-yn-1-ol TMS-C≡C-CH2OH Path1 Hydroxyl Activation (Tosylation/Halogenation) Start->Path1 React at C1 Path2 TMS Deprotection (TBAF or K2CO3/MeOH) Start->Path2 React at C3 Prod1 Electrophilic Propargyl Species TMS-C≡C-CH2-LG Path1->Prod1 LG = OTs, Br, Cl Prod2 Terminal Alkyne HC≡C-CH2OH Path2->Prod2 Ready for CuAAC

Workflow 2: Orthogonal functionalization pathways for 3-TMS-prop-2-yn-1-ol in organic synthesis.

Protocol 2: Selective TMS Deprotection for Click Chemistry Self-Validating Design: This protocol utilizes mild basic conditions to selectively cleave the Si-C(sp) bond without affecting ester or amide linkages present in complex drug molecules.

  • Solvation: Dissolve the functionalized 3-TMS-propargyl derivative (1.0 equiv) in HPLC-grade Methanol (0.1 M).

  • Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv) in one portion. (Rationale: The methoxide ion generated in situ attacks the highly oxophilic silicon atom, forming a pentacoordinate silicate intermediate that collapses to release the terminal alkyne).

  • Reaction Monitoring: Stir at 25 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and KMnO₄ stain. The terminal alkyne will stain distinctly compared to the TMS-protected precursor, validating the deprotection.

  • Workup: Once complete (typically 1–2 hours), filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the terminal alkyne, primed for PROTAC synthesis or bioconjugation.

Conclusion

Whether leveraging the thermodynamic driving force of the Brook rearrangement via 1-(trimethylsilyl)prop-2-yn-1-ol, or exploiting the orthogonal protection strategy of 3-(trimethylsilyl)prop-2-yn-1-ol, these organosilicon compounds are indispensable. Mastery of their distinct mechanistic pathways allows drug development professionals to construct complex, highly functionalized molecular architectures with pinpoint regioselectivity.

References

  • National Center for Biotechnology Information. "2-Propyn-1-ol, 3-(trimethylsilyl)-" PubChem Compound Summary for CID 78930. URL:[Link]

  • Kuwajima, I., & Kato, M. "Base-induced rearrangement of 1-trimethylsilylpropargyl alcohol. Generation of lithiated trimethylsiloxyallenes and their reactions." Tetrahedron Letters, 1980, 21(7), 623-626. URL:[Link]

  • Regás, D., et al. "Hetero Diels–Alder Cycloaddition of Siloxy Vinylallenes—Synthesis of the Indolizidine Skeleton: Experimental and Computational Studies." Molecules, 2025, 30(4), 627. URL:[Link]

Sources

Exploratory

Comprehensive NMR Spectroscopy Guide for Trimethylsilylpropargyl Alcohols: Resolving the 1- vs. 3- Isomer Ambiguity

Executive Summary Trimethylsilyl-protected propargylic alcohols are indispensable building blocks in modern organic synthesis, serving as critical intermediates in Sonogashira cross-couplings, click chemistry, and the to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylsilyl-protected propargylic alcohols are indispensable building blocks in modern organic synthesis, serving as critical intermediates in Sonogashira cross-couplings, click chemistry, and the total synthesis of complex natural products. However, researchers frequently encounter a pervasive nomenclature paradox in commercial catalogs and chemical databases regarding these compounds.

This in-depth technical guide provides a definitive resolution to the structural ambiguity between 1-trimethylsilylprop-2-yn-1-ol and 3-trimethylsilylprop-2-yn-1-ol . By synthesizing rigorous 1H and 13C NMR spectroscopic data with mechanistic causality and self-validating experimental protocols, this whitepaper equips drug development professionals and synthetic chemists with the authoritative grounding required for flawless structural elucidation.

The Nomenclature Paradox: Structural Ambiguity

A critical error persists across major chemical repositories, including the [1] and [2], which frequently list 1-trimethylsilylpropargyl alcohol as a synonymous identifier for 3-(trimethylsilyl)prop-2-yn-1-ol (CAS: 5272-36-6).

Strict adherence to IUPAC nomenclature dictates the following structural distinctions:

  • The 3-Isomer (Common): Me3​Si−C≡C−CH2​OH . A primary alcohol where the trimethylsilyl (TMS) group protects the terminal alkyne. This is the compound most researchers actually purchase and utilize.

  • The 1-Isomer (Rare): HC≡C−CH(OH)SiMe3​ . A secondary alcohol where the TMS group is bound directly to the carbinol carbon (C1).

Failing to distinguish between these isomers leads to catastrophic misinterpretations of NMR spectra and unexpected reaction trajectories.

1H and 13C NMR Spectroscopy: Data & Causality

The precise NMR assignments for the ubiquitous 3-isomer have been rigorously validated in complex synthetic workflows, such as the isolation and synthesis of the sex pheromone of Thyrinteina arnobia[3]. The tables below summarize the quantitative data, paired with the underlying quantum-mechanical causality driving the chemical shifts.

Table 1: 1H NMR Data for 3-Trimethylsilylprop-2-yn-1-ol (CDCl 3​ , 200/400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Insight
0.18 Singlet (s)9H −Si(CH3​)3​ Highly shielded by the electropositive silicon atom, pushing the resonance close to the TMS reference standard (0.00 ppm).
1.82 Broad Singlet (br s)1H −OH Shift is concentration- and temperature-dependent. Hydrogen bonding deshields the proton, but rapid exchange broadens the signal.
4.27 Singlet (s) / Doublet (d)*2H −CH2​− Strongly deshielded by the adjacent electronegative oxygen atom and the anisotropic magnetic field generated by the alkyne π -system.

*Note: The methylene signal appears as a singlet if the hydroxyl proton is undergoing rapid intermolecular exchange, or as a doublet ( J≈6 Hz) if coupling to the -OH is resolved in highly pure, dry samples.

Table 2: 13C NMR Data for 3-Trimethylsilylprop-2-yn-1-ol (CDCl 3​ , 50/100 MHz)
Chemical Shift (δ, ppm)AssignmentCausality / Mechanistic Insight
-0.24 −Si(CH3​)3​ Upfield shift characteristic of carbons covalently bound to a highly electropositive silicon center.
51.62 −CH2​OH Typical resonance for an sp3 hybridized primary propargylic alcohol carbon.
90.67 C≡C−Si Shielded relative to the C2 alkyne carbon due to the electron-donating nature (inductive effect) of the attached silicon.
103.85 C≡C−CH2​ Deshielded by the polarization of the alkyne system and the inductive pull of the adjacent hydroxyl group.

Mechanistic Insights: The Brook Rearrangement

The true 1-isomer ( HC≡C−CH(OH)SiMe3​ ) exhibits vastly different chemical behavior. As demonstrated by Kuwajima and Kato, exposing the 1-isomer to strong bases triggers a rapid [1,2]-Brook rearrangement [4]. Because the Si−O bond (approx. 536 kJ/mol) is significantly stronger than the Si−C bond (approx. 318 kJ/mol), the deprotonated alkoxide attacks the silicon atom, driving the migration of the TMS group from carbon to oxygen and generating a reactive allenyl anion.

BrookRearrangement A 1-Isomer HC≡C-CH(OH)SiMe3 B Alkoxide HC≡C-CH(O⁻)SiMe3 A->B n-BuLi (-H⁺) C [1,2]-Si Migration Brook Rearrangement B->C Intramolecular Attack D Allenyl Anion H2C=C=C(OSiMe3)⁻ C->D Electron Delocalization E Siloxyallene H2C=C=CH(OSiMe3) D->E H⁺ Quench

Caption: Base-induced Brook rearrangement of 1-trimethylsilylprop-2-yn-1-ol to a siloxyallene.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Every step contains an internal check to verify the success of the operation.

Protocol A: Synthesis of 3-Trimethylsilylprop-2-yn-1-ol
  • Dianion Generation: Dissolve propargyl alcohol (1.0 eq) in anhydrous THF at 0 °C. Dropwise add ethylmagnesium bromide (2.1 eq).

    • Causality & Validation: The first equivalent deprotonates the hydroxyl group (pKa ~15), and the second deprotonates the terminal alkyne (pKa ~25). The evolution of ethane gas serves as a visual validation of active Grignard reagent and successful deprotonation.

  • Global Silylation: Add trimethylsilyl chloride (TMSCl, 2.1 eq) dropwise and warm to room temperature. This yields the doubly protected intermediate, 3-trimethylsilyl-1-trimethylsiloxyprop-2-yne.

  • Selective Deprotection: Quench the reaction by stirring with 10% aqueous HCl for 30 minutes.

    • Causality & Validation: The O−Si bond is highly labile to aqueous acid, whereas the C−Si bond on the alkyne is remarkably stable. This orthogonal stability ensures selective deprotection. TLC analysis (Hexane/EtOAc) will validate the disappearance of the non-polar bis-silyl intermediate and the appearance of the polar target alcohol.

Protocol B: Quantitative NMR Sample Preparation & Acquisition

NMRWorkflow Step1 1. Sample Prep Dissolve 20 mg in 0.6 mL CDCl3 Step2 2. Referencing Add 0.03% v/v TMS Standard Step1->Step2 Step3 3. Shimming & Tuning Optimize B0 Homogeneity Step2->Step3 Step4 4. Acquisition 1H (400 MHz) & 13C (100 MHz) Step3->Step4 Step5 5. Processing FT, Phase & Baseline Correction Step4->Step5

Caption: Self-validating workflow for quantitative 1H and 13C NMR acquisition of silyl alkynes.

Step-by-Step Methodology:

  • Sample Dissolution: Weigh exactly 15–20 mg of the synthesized alcohol and dissolve it in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: This specific concentration ensures an optimal signal-to-noise ratio for 13C acquisition without causing line broadening due to high viscosity.

  • Internal Referencing: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Because the analyte contains a TMS group that resonates near 0.18 ppm, an exact 0.00 ppm internal standard is mandatory to prevent referencing errors.

  • Shimming Validation: Lock onto the deuterium frequency of CDCl3​ . Adjust the Z and Z2 shims until the residual CHCl3​ peak (7.26 ppm) is a sharp singlet with a half-height width ( W1/2​ ) of < 1.0 Hz.

  • Acquisition: For 13C NMR, utilize a relaxation delay ( D1​ ) of at least 2.5 seconds.

    • Causality: Quaternary carbons (like the alkyne carbons at 90.67 and 103.85 ppm) lack attached protons to facilitate dipole-dipole relaxation. A longer D1​ ensures complete T1​ relaxation, validating the quantitative integration of the resulting spectrum.

References

  • PubChem, National Library of Medicine. 2-Propyn-1-ol, 3-(trimethylsilyl)- (CID 78930). URL: [Link]

  • NIST Chemistry WebBook, SRD 69. 2-Propyn-1-ol, 3-(trimethylsilyl)-. URL:[Link]

  • Journal of the Brazilian Chemical Society (SciELO). Studies towards the Identification of the Sex Pheromone of Thyrinteina arnobia. (2013). URL:[Link]

  • Tetrahedron Letters. Kuwajima, I.; Kato, M. Base-induced rearrangement of 1-trimethylsilylpropargyl alcohol. Generation of lithiated trimethylsiloxyallenes and their reactions. (1980). URL:[Link]

Sources

Foundational

Mechanism of Silyl Group Migration in 1-Trimethylsilylprop-2-yn-1-ol: A Technical Guide

Executive Summary The intramolecular migration of silyl groups from carbon to oxygen—broadly classified as the Brook rearrangement—is a foundational transformation in organosilicon chemistry. When applied to α -silyl pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intramolecular migration of silyl groups from carbon to oxygen—broadly classified as the Brook rearrangement—is a foundational transformation in organosilicon chemistry. When applied to α -silyl propargyl alcohols such as 1-trimethylsilylprop-2-yn-1-ol , this migration unlocks access to highly reactive, resonance-stabilized carbanions. For drug development professionals and synthetic chemists, mastering this mechanism provides a robust, atom-economical pathway to synthesize siloxyallenes (1-siloxy-1,2-propadienes), which are critical intermediates for assembling complex cyclic frameworks and active pharmaceutical ingredients (APIs).

Core Mechanistic Pathway: The [1,2]-Brook Rearrangement

The rearrangement of 1-trimethylsilylprop-2-yn-1-ol is driven by the fundamental thermodynamic differential between silicon-carbon and silicon-oxygen bonds. The conversion of a relatively weak Si–C bond (~76 kcal/mol) into a highly stable Si–O bond (~128 kcal/mol) provides the primary enthalpic driving force for the reaction [1].

Step-by-Step Reaction Dynamics
  • Alkoxide Formation : The introduction of a base (such as n-butyllithium) deprotonates the hydroxyl group of 1-trimethylsilylprop-2-yn-1-ol, yielding a nucleophilic lithium alkoxide.

  • Pentacoordinate Silicon Transition State : The alkoxide oxygen undergoes an intramolecular nucleophilic attack on the adjacent silicon atom. This forms a cyclic, pentacoordinate silicon intermediate, a hallmark of the Brook rearrangement mechanism[1].

  • C-to-O Silyl Migration : The Si–C bond cleaves, transferring the trimethylsilyl (TMS) group to the oxygen. The electron density shifts to the α -carbon, generating a high-energy carbanion.

  • Resonance Stabilization : The resulting carbanion is adjacent to an alkyne, allowing it to delocalize. The species exists as an ambident nucleophile in resonance between a propargyl carbanion ( HC≡C−C−H(OTMS) ) and an allenyl carbanion ( −C=C=CH(OTMS) ).

  • Regioselective Trapping : Upon protonation or exposure to an electrophile, the reaction typically occurs at the γ -position (the terminal allenic carbon), selectively yielding the 1-trimethylsiloxy-1,2-propadiene derivative [2].

Mechanism A 1-Trimethylsilylprop-2-yn-1-ol HC≡C-CH(OH)TMS B Alkoxide Anion HC≡C-CH(O⁻)TMS A->B Base (e.g., n-BuLi) -H⁺ C Pentacoordinate Si TS [HC≡C-CH(O-Si⁻Me3)]‡ B->C Nucleophilic Attack D Delocalized Carbanion HC≡C-C⁻H(OTMS) ↔ ⁻C=C=CH(OTMS) C->D C-to-O Silyl Migration E Siloxyallene Product H2C=C=CH(OTMS) D->E Regioselective Protonation

Mechanistic pathway of the [1,2]-Brook rearrangement of 1-trimethylsilylprop-2-yn-1-ol.

Experimental Methodologies & Self-Validating Protocols

To harness this migration for synthetic applications, the reaction environment must be strictly controlled. The following protocol details the specific generation of siloxyallenes, emphasizing the causality behind each experimental parameter.

Step-by-Step Protocol
  • Substrate Preparation : Dissolve 1.0 mmol of 1-trimethylsilylprop-2-yn-1-ol in 5.0 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Solvent selection is paramount. THF strongly solvates the lithium cation ( Li+ ), breaking the tight ion pair of the intermediate alkoxide. This increases the nucleophilicity of the oxygen, facilitating the formation of the pentacoordinate silicon transition state[1].

  • Cryogenic Cooling : Cool the reaction vessel to -78 °C.

    • Causality: Cryogenic temperatures suppress intermolecular side reactions (such as desilylation or premature polymerization) and stabilize the highly reactive lithiated allene intermediate once formed.

  • Base Addition : Add n-butyllithium (0.05 mmol for catalytic isomerization, or 1.0 mmol for stoichiometric electrophilic trapping) dropwise.

    • Causality: n-BuLi is a sufficiently strong base to quantitatively deprotonate the alcohol. When used catalytically (5 mol%), the resulting allenyl carbanion acts as a base itself, deprotonating a new molecule of the starting alcohol to propagate the catalytic cycle [2].

  • Silyl Migration : Remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.

    • Causality: The [1,2]-migration requires thermal activation to overcome the energy barrier of the pentacoordinate transition state. Warming the reaction initiates the migration.

  • Quenching & Isolation : Quench the reaction with saturated aqueous NH4​Cl (2 mL), extract with diethyl ether, and concentrate.

    • Causality: Mild acidic quenching selectively protonates the γ -carbon without hydrolyzing the acid-sensitive silyl ether linkage, ensuring high yields of the siloxyallene.

In-Process Validation & Diagnostic Trapping (Self-Validating System)

To ensure the protocol is functioning correctly before the final quench, the system can be empirically validated:

  • Visual Indicators : The generation of the delocalized lithiated species is typically accompanied by a distinct shift to a yellow/orange hue in the reaction mixture.

  • Diagnostic Quenching : Extracting a 0.1 mL aliquot and quenching it with methyl iodide ( MeI ) rather than NH4​Cl will yield the alkylated 1-trimethylsiloxy-1,2-propadiene[2]. Analyzing this aliquot via GC-MS provides definitive proof of the carbanion's structural integrity and regioselectivity prior to bulk isolation.

Workflow Step1 1. Substrate Preparation Dissolve 1-TMS-prop-2-yn-1-ol in dry THF Step2 2. Cryogenic Cooling Cool reaction vessel to -78 °C under Argon Step1->Step2 Step3 3. Base Addition Add n-BuLi (0.05 - 1.0 equiv) dropwise Step2->Step3 Step4 4. Silyl Migration Warm mixture to 0 °C over 1 hour Step3->Step4 Step5 5. Quenching & Isolation Quench with NH4Cl, extract, and purify Step4->Step5

Step-by-step experimental workflow for synthesizing siloxyallenes via silyl migration.

Quantitative Data & Reaction Optimization

The regioselectivity of the protonation (yielding either the allenyl ether or the propargyl ether) is highly dependent on the solvent environment and the nature of the base. The table below summarizes the optimization parameters for the rearrangement of 1-trimethylsilylprop-2-yn-1-ol [2].

SubstrateBase (Equivalents)SolventTemperature ProfileMajor ProductYield (%)
1-TMS-prop-2-yn-1-oln-BuLi (1.0 equiv)THF-78 °C 0 °C1-Trimethylsiloxy-1,2-propadiene> 85%
1-TMS-prop-2-yn-1-oln-BuLi (0.05 equiv)THF-78 °C 0 °C1-Trimethylsiloxy-1,2-propadiene~ 80%
1-TMS-prop-2-yn-1-oln-BuLi (1.0 equiv)Hexane-78 °C 0 °C1-Trimethylsiloxy-1,2-propadiene63%
1-TMS-prop-2-yn-1-oln-BuLi (1.0 equiv)Hexane-78 °C 0 °CPropargyl Silyl Ether (Side Product)29%

Data Analysis : The data clearly demonstrates that polar, coordinating solvents (THF) are strictly required to achieve high regioselectivity toward the siloxyallene. Non-polar solvents (Hexane) fail to adequately separate the lithium-oxygen ion pair, leading to competitive α -protonation and the formation of the undesired propargyl silyl ether[2].

Applications in Drug Development

For drug development professionals, the silyl migration of 1-trimethylsilylprop-2-yn-1-ol is not merely an academic curiosity; it is a strategic tool for API synthesis.

  • Nazarov Cyclizations : Siloxyallenes generated via this method are exceptional precursors for interrupted Nazarov cyclizations. They allow for the rapid, stereoselective assembly of highly substituted cyclopentenones, a core structural motif found in prostaglandins and various anti-inflammatory natural products.

  • Cross-Coupling Intermediates : By utilizing a stoichiometric amount of n-BuLi, the intermediate lithiated siloxyallene can be intercepted with carbon electrophiles (e.g., alkyl halides or aldehydes) rather than protons. This enables the one-pot synthesis of complex, multi-substituted allenes that serve as rigid scaffolds in targeted drug discovery programs.

References

  • Kato, M., & Kuwajima, I. (1984). Specific Generation of Lithiated 3-Trimethylsiloxy-1,2-propadiene Derivatives from 1-(Trimethylsilyl)propargyl Alcohols. Bulletin of the Chemical Society of Japan, 57(3), 827–830. Available at:[Link]

  • Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research, 7(3), 77-84. Available at:[Link]

  • Organic Chemistry Portal. (n.d.). Brook Rearrangement. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability and Boiling Point of 1-Trimethylsilylprop-2-yn-1-ol

This guide provides a comprehensive technical overview of the thermodynamic stability and boiling point of 1-Trimethylsilylprop-2-yn-1-ol, a versatile intermediate in organic synthesis.[1] The content is tailored for res...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the thermodynamic stability and boiling point of 1-Trimethylsilylprop-2-yn-1-ol, a versatile intermediate in organic synthesis.[1] The content is tailored for researchers, scientists, and drug development professionals, offering in-depth analysis, field-proven experimental protocols, and authoritative references.

Introduction to 1-Trimethylsilylprop-2-yn-1-ol

1-Trimethylsilylprop-2-yn-1-ol, also known as 3-trimethylsilyl-2-propyn-1-ol, is an organosilicon compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alcohol functionality.[2][3] This unique structure makes it a valuable building block in the synthesis of complex organic molecules, particularly in the construction of carbon-carbon bonds and the introduction of the propargyl alcohol moiety.[1] The TMS group serves as a removable protecting group for the acidic terminal alkyne proton, allowing for selective reactions at other parts of the molecule.[1] Understanding its thermodynamic stability and boiling point is crucial for its safe handling, purification, and application in various synthetic transformations.[4][5]

Thermodynamic Stability

The thermodynamic stability of a compound refers to its resistance to decomposition or reaction under a given set of conditions. For 1-Trimethylsilylprop-2-yn-1-ol, this is influenced by the bond energies within the molecule and its potential decomposition pathways.

2.1. Factors Influencing Stability

The stability of 1-Trimethylsilylprop-2-yn-1-ol is primarily determined by the following factors:

  • Strength of the Silicon-Carbon Bond: The Si-C bond is generally strong and contributes to the overall stability of the molecule.

  • The Propargyl Alcohol Moiety: The presence of the propargyl alcohol group introduces potential pathways for rearrangement or decomposition, particularly at elevated temperatures. Substituted propargyl alcohols can undergo rearrangement reactions to form α,β-unsaturated carbonyl compounds.

  • Steric Hindrance: The bulky trimethylsilyl group provides some steric protection to the triple bond, potentially hindering intermolecular reactions that could lead to decomposition.

  • Absence of Strain: The linear geometry of the alkyne and the tetrahedral geometry around the silicon atom result in a relatively strain-free molecule.

2.2. Potential Decomposition Pathways

At elevated temperatures or in the presence of certain reagents, 1-Trimethylsilylprop-2-yn-1-ol may undergo decomposition. Potential pathways include:

  • Retro-ene type reactions: Although less common for simple alcohols, at high temperatures, elimination of water could occur.

  • Rearrangements: As mentioned, Meyer-Schuster type rearrangements are known for substituted propargyl alcohols, though this typically requires acidic conditions.

  • Desilylation: The trimethylsilyl group can be cleaved under acidic or basic conditions, or with fluoride ion sources, to reveal the terminal alkyne.[1] This is often a desired synthetic step rather than a decomposition pathway.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid.

2.3. Experimental Determination of Thermodynamic Stability

The thermodynamic stability of 1-Trimethylsilylprop-2-yn-1-ol can be experimentally evaluated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

2.3.1. Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This allows for the determination of decomposition temperatures.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of 1-Trimethylsilylprop-2-yn-1-ol is placed in a TGA pan (typically alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Causality Behind Experimental Choices:

  • Inert Atmosphere: An inert atmosphere is crucial to study the intrinsic thermal stability of the compound without the influence of oxidation.[6]

  • Heating Rate: A controlled heating rate ensures that the sample temperature is uniform and allows for the accurate determination of decomposition temperatures.[7]

2.3.2. Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic or endothermic events such as decomposition or phase transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for exothermic peaks, which would indicate decomposition. The onset temperature and the peak maximum of the exotherm provide information about the decomposition process.

Causality Behind Experimental Choices:

  • Sealed Pans: Hermetically sealed pans are used to contain any volatile decomposition products and to ensure that the measured heat flow is representative of the entire sample.

  • Reference Pan: The use of a reference pan allows for the subtraction of the instrument's baseline heat flow, enabling the detection of small thermal events in the sample.

2.3.3. Workflow for Thermodynamic Stability Assessment

Thermodynamic_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample 1-Trimethylsilylprop-2-yn-1-ol TGA Thermogravimetric Analysis (TGA) Sample->TGA Inert Atmosphere DSC Differential Scanning Calorimetry (DSC) Sample->DSC Sealed Pan Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Enthalpy_Change Enthalpy of Decomposition DSC->Enthalpy_Change Boiling_Point_Workflow cluster_prep Apparatus Setup cluster_measurement Measurement cluster_result Result Sample_Prep Sample in Test Tube with Inverted Capillary Thiele_Tube Thiele Tube Assembly Sample_Prep->Thiele_Tube Heating Gentle Heating Thiele_Tube->Heating Observation Observe Bubble Stream Heating->Observation Cooling Cooling & Observation Observation->Cooling BP Record Boiling Point Cooling->BP Liquid enters capillary

Caption: Workflow for micro-boiling point determination.

Safety and Handling

1-Trimethylsilylprop-2-yn-1-ol is a combustible liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system. [8][9]

  • Handling: Wear protective gloves, eye protection, and a face shield. [4]Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge. * Storage: Store in a cool, well-ventilated place. Keep the container tightly closed. It is sensitive to moisture and should be stored under an inert atmosphere. [2]

Conclusion

A thorough understanding of the thermodynamic stability and boiling point of 1-Trimethylsilylprop-2-yn-1-ol is essential for its effective and safe use in research and development. The experimental protocols outlined in this guide provide a robust framework for the characterization of this important synthetic intermediate. By employing techniques such as TGA, DSC, and micro-boiling point determination, researchers can obtain reliable data to inform reaction optimization, purification strategies, and process safety.

References

  • Estimating the Physical Properties of Organosilicon Chemicals. (n.d.).
  • Calorimetric and Computational Study of 3-Buten-1-ol and 3-Butyn-1-ol. Estimation of the Enthalpies of Formation of 1-Alkenols and 1-Alkynols. (n.d.). ResearchGate.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 25).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, August 27).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 14).
  • 3-Trimethylsilyl-2-propyn-1-ol, 99%, Thermo Scientific 1 g. (n.d.). Fisher Scientific.
  • BOILING POINT DETERMINATION. (n.d.).
  • Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
  • Poly[1-(trimethylsilyl)-1-propyne] and related polymers: Synthesis, properties and functions. (n.d.).
  • Name, structure and boiling points of the different silicon compounds studied in the present work. (n.d.). ResearchGate.
  • 3-(Trimethylsilyl)prop-2-yn-1-ol. (n.d.). Apollo Scientific.
  • Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). PMC.
  • Boiling Point Determination of Organic Compounds. (n.d.). Scribd.
  • 3-TRIMETHYLSILYL-2-PROPYN-1-OL. (2026, January 13). ChemicalBook.
  • 3-(trimethylsilyl)prop-2-yn-1-ol. (n.d.). Sigma-Aldrich.
  • 1-(Trimethylsilyl)prop-1-yne. (n.d.). PubChem.
  • Thermal decomposition of branched silanes: a computational study on mechanisms. (2012, July 16). PubMed.
  • PROP-2-YN-1-OL. (n.d.). Ataman Kimya.
  • 2-propyn-1-ol -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC Web Thermo Tables.
  • National Education Society for Tribal Students New Delhi. (n.d.).
  • prop-2-yn-1-ol. (2025, August 19). ChemBK.
  • Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. (2025, October 30).
  • Thermal [2+2]-Cycloaddition between Silyl Alkynes and Allenyl Phenols Followed by the Nucleophilic Addition of Water: Metal-Free and Economical Synthesis of Arylcyclobutenals. (n.d.). ResearchGate.
  • Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO 2. (n.d.). ResearchGate.
  • 2-Propyn-1-ol, 3-(trimethylsilyl)-. (n.d.). NIST WebBook.
  • The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. (2023, January 5). MDPI.
  • Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry. (2022, December 9). PMC.
  • Synthesis, Physical and Ion-Conducting Properties of 1,2,3-Triazolium Ionic Liquids. (2026, March 11). MDPI.
  • Mechanical Synthesis and Calorimetric Studies of the Enthalpies of Formation of Chosen Mg-Pd Alloys. (2024, December 5). MDPI.

Sources

Foundational

The Strategic Role of 3-(Trimethylsilyl)prop-2-yn-1-ol in Advanced Organometallic Chemistry and Drug Development

Executive Summary & Nomenclature Clarification While frequently cataloged in commercial databases under the legacy or non-systematic synonym 1-trimethylsilylprop-2-yn-1-ol (or 1-trimethylsilylpropargyl alcohol), the rigo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

While frequently cataloged in commercial databases under the legacy or non-systematic synonym 1-trimethylsilylprop-2-yn-1-ol (or 1-trimethylsilylpropargyl alcohol), the rigorous IUPAC designation for this ubiquitous building block is 3-(trimethylsilyl)prop-2-yn-1-ol (CAS: 5272-36-6) ([1]). This whitepaper utilizes the structurally accurate IUPAC nomenclature while acknowledging its commercial aliases.

In modern organometallic chemistry and drug development, 3-(trimethylsilyl)prop-2-yn-1-ol serves as a highly versatile bifunctional linchpin. It provides an orthogonally protected terminal alkyne alongside a reactive primary alcohol, enabling complex molecular assemblies such as the synthesis of Isbogrel (a Thromboxane A2 synthase inhibitor) ([2]) and the generation of triazole-linked DNA/RNA hybridization probes via click chemistry ([3]).

Structural & Electronic Causality

The architectural brilliance of 3-(trimethylsilyl)prop-2-yn-1-ol lies in the specific causality of the trimethylsilyl (TMS) group:

  • Steric Shielding: The TMS group provides a moderate steric bulk (A-value ~2.5 kcal/mol) that completely suppresses unwanted homocoupling (Glaser-type reactions) at the alkyne terminus while the hydroxyl group is being manipulated.

  • Electronic Stabilization: Silicon stabilizes adjacent developing negative charges via hyperconjugation ( σ

    • to π
    • donation) and stabilizes β -carbocations through the β -silicon effect. This makes the propargylic position highly tunable for both nucleophilic and electrophilic pathways.
  • Orthogonal Lability: Unlike bulkier triisopropylsilyl (TIPS) groups, the TMS group is highly labile to mild basic conditions (e.g., K₂CO₃/MeOH), allowing for the unmasking of the terminal alkyne without disturbing sensitive ester or amide linkages elsewhere in the molecule.

Core Organometallic Workflows

Workflow A: The Cobalt-Mediated Nicholas Reaction

The Nicholas reaction is a cornerstone of propargylic functionalization. Uncomplexed propargylic alcohols often yield a mixture of alkynes and unwanted allenes when subjected to nucleophilic substitution. By treating 3-(trimethylsilyl)prop-2-yn-1-ol with dicobalt octacarbonyl [Co₂(CO)₈], a dicobalt hexacarbonyl complex is formed. The causality here is profound: the Co₂(CO)₆ cluster donates massive electron density into the propargylic C–O bond's antibonding orbital, facilitating the departure of the hydroxyl group upon Lewis acid activation. The resulting cation is globally stabilized by the metal cluster, forcing incoming nucleophiles to attack exclusively at the propargylic carbon.

nicholas_pathway A 3-TMS-prop-2-yn-1-ol + Co2(CO)8 B Dicobalt Hexacarbonyl Complex A->B - 2 CO (Red Solution) C Propargylic Cation (Co-Stabilized) B->C Lewis Acid - H2O D Nucleophilic Trapping C->D + Nu- E Substituted TMS-Alkyne D->E Oxidative Decomplexation

Caption: Fig 1. Cobalt-mediated Nicholas reaction pathway for propargylic functionalization.

Workflow B: Orthogonal Deprotection & Sonogashira Cross-Coupling

In drug discovery, the hydroxyl group of 3-(trimethylsilyl)prop-2-yn-1-ol is often first attached to a core scaffold (via etherification or esterification). The TMS group is then cleaved, revealing a terminal alkyne ready for Palladium/Copper-catalyzed Sonogashira cross-coupling. This step-by-step orthogonal approach prevents the alkyne from prematurely poisoning the catalyst or undergoing side reactions during the initial scaffold attachment.

orthogonal_workflow Step1 Starting Material: 3-TMS-prop-2-yn-1-ol Step2 O-Functionalization (Ether/Ester Formation) Step1->Step2 OH Protection/Reaction Step3 TMS Cleavage (K2CO3 / MeOH) Step2->Step3 Unmask Terminal Alkyne Step4 Sonogashira Coupling (Pd/Cu Catalysis) Step3->Step4 Cross-Coupling Step5 Final Drug Scaffold (e.g., Isbogrel precursor) Step4->Step5 Target Assembly

Caption: Fig 2. Orthogonal protection-deprotection workflow utilizing the TMS-alkyne moiety.

Quantitative Data: Alkyne Protecting Group Stability

To understand why TMS is chosen over other silyl groups for this specific molecule, we must compare their relative stabilities. The table below summarizes the quantitative and qualitative differences in alkyne protecting groups.

Protecting GroupSteric Bulk (Relative)Primary Deprotection ReagentAcid StabilityBase Stability
None (Terminal) MinimalN/ALow (Hydration risk)Low (Deprotonation)
TMS (Trimethylsilyl) Moderate K₂CO₃/MeOH or TBAF Moderate Low
TES (Triethylsilyl) MediumTBAFLowModerate
TIPS (Triisopropylsilyl) HighTBAF (Heat required)HighHigh

Data Interpretation: The low base stability of the TMS group is a strategic advantage, not a flaw. It allows for quantitative deprotection using mild K₂CO₃, preserving base-sensitive epoxides or esters that would be destroyed by the harsh fluoride sources (TBAF) required to remove TIPS groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems"—meaning they contain built-in physical or chemical indicators that confirm the reaction is proceeding correctly without requiring immediate external spectroscopic analysis.

Protocol 1: Cobalt Complexation & Nicholas Substitution
  • Complexation: Dissolve 3-(trimethylsilyl)prop-2-yn-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under N₂. Add Co₂(CO)₈ (1.05 equiv) at room temperature.

    • Self-Validation Check: The solution will immediately transition from colorless to a deep, opaque burgundy. Vigorous gas evolution (CO bubbling) will occur. If bubbling is absent, the Co₂(CO)₈ has degraded to inactive Co(II) salts.

  • Cation Formation & Trapping: Cool the mixture to -78 °C. Add the desired nucleophile (e.g., an electron-rich arene, 1.2 equiv) followed dropwise by BF₃·OEt₂ (1.5 equiv).

    • Self-Validation Check: A distinct color shift or the disappearance of the starting complex spot on a TLC plate (visualized as a bright red spot without staining) confirms cation trapping.

  • Decomplexation: Quench the reaction with saturated NaHCO₃. To remove the cobalt, add Ceric Ammonium Nitrate (CAN) or Fe(NO₃)₃ until the organic layer clears.

    • Self-Validation Check: The dissipation of the deep red color into a pale yellow/colorless organic phase confirms successful oxidative decomplexation.

Protocol 2: Orthogonal TMS Cleavage & Sonogashira Coupling
  • Deprotection: Dissolve the O-functionalized TMS-alkyne in methanol. Add K₂CO₃ (1.2 equiv) and stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor via TLC. The highly non-polar TMS-alkyne spot will disappear, replaced by a significantly more polar terminal alkyne spot.

  • Cross-Coupling: In a rigorously degassed Schlenk flask, combine the newly unmasked terminal alkyne (1.1 equiv), an aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in a 1:1 mixture of THF and Triethylamine (Et₃N).

    • Self-Validation Check: Within 10–15 minutes of adding CuI, the solution will darken, and a thick, cloudy white precipitate of triethylamine hydroiodide (Et₃N·HI) will form. The volume of this precipitate acts as a direct, visual stoichiometric indicator of catalytic turnover.

References

  • 2-Propyn-1-ol, 3-(trimethylsilyl)- (CID 78930) Source: PubChem URL:[Link]

  • 3-(Trimethylsilyl)propargyl alcohol, 98% (Isbogrel Precursor Application) Source: Thermo Fisher Scientific URL:[Link]

  • C2′-Pyrene-functionalized Triazole-linked DNA: Universal DNA/RNA Hybridization Probes (CuAAC Applications) Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

1-Trimethylsilylprop-2-yn-1-ol solubility profile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Trimethylsilylprop-2-yn-1-ol in Organic Solvents Authored by: Dr. Gemini, Senior Application Scientist Abstract 1-Trimethylsilylprop-2-yn-1-ol is a key bifunctio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Trimethylsilylprop-2-yn-1-ol in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

1-Trimethylsilylprop-2-yn-1-ol is a key bifunctional reagent in organic synthesis, valued for its utility in Sonogashira couplings, carbo- and hydrometallation reactions, and as a precursor to various functionalized alkynes and allenes. A comprehensive understanding of its solubility profile is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring reproducible outcomes in both research and process development settings. This guide provides a detailed analysis of the solubility of 1-trimethylsilylprop-2-yn-1-ol, grounded in its molecular structure and the fundamental principles of intermolecular forces. While quantitative solubility data is not extensively published, this document synthesizes theoretical predictions with practical, field-proven insights to offer a reliable framework for its application. Furthermore, a rigorous, self-validating experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific solvent systems.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 1-trimethylsilylprop-2-yn-1-ol possesses distinct regions that govern its solubility behavior:

  • Polar Hydroxyl (-OH) Group: This group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This confers a degree of polarity to the molecule and promotes solubility in polar protic and aprotic solvents.

  • Nonpolar Trimethylsilyl (TMS) Group: The bulky, nonpolar TMS group contributes to van der Waals interactions. This feature suggests an affinity for nonpolar or weakly polar organic solvents.

  • Alkynyl Group: The carbon-carbon triple bond introduces a region of high electron density, allowing for potential π-π interactions and contributing to the overall molecular shape and size.

The presence of both a polar hydroxyl group and a nonpolar trimethylsilyl group makes 1-trimethylsilylprop-2-yn-1-ol an amphiphilic molecule. Its solubility will therefore be a balance between these competing characteristics.

Predicted Solubility Profile of 1-Trimethylsilylprop-2-yn-1-ol

Based on the principle of "like dissolves like" and the structural features discussed above, the following table summarizes the predicted solubility of 1-trimethylsilylprop-2-yn-1-ol in a range of common organic solvents. It is important to note that these are qualitative predictions and empirical verification is recommended for precise applications.

Solvent Solvent Class Predicted Solubility Rationale
Methanol Polar ProticHighStrong hydrogen bonding interactions with the hydroxyl group.
Ethanol Polar ProticHighStrong hydrogen bonding interactions with the hydroxyl group.
Isopropanol Polar ProticMedium to HighGood hydrogen bonding, but increased steric hindrance compared to methanol and ethanol may slightly reduce solubility.
Water Polar ProticLow to MediumWhile capable of hydrogen bonding, the nonpolar TMS group will limit solubility.
Acetone Polar AproticHighStrong dipole-dipole interactions and hydrogen bond accepting capabilities.
Acetonitrile Polar AproticHighStrong dipole-dipole interactions.
Tetrahydrofuran (THF) Polar AproticHighGood dipole-dipole interactions and ability to solvate both polar and nonpolar moieties.
Dichloromethane (DCM) Polar AproticHighFavorable dipole-dipole interactions.
Ethyl Acetate Polar AproticHighGood balance of polarity to interact with the hydroxyl group while also solvating the nonpolar parts of the molecule.
Toluene NonpolarMediumVan der Waals interactions with the TMS group will promote solubility, but the polar hydroxyl group will limit it.
Hexanes NonpolarLow to MediumPrimarily van der Waals interactions with the TMS group; the polar hydroxyl group will significantly hinder solubility.
Diethyl Ether NonpolarHighOften used as a reaction solvent for silyl-protected alkynes, indicating good solubility. Its slight polarity and ability to accept hydrogen bonds contribute to this.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes a robust and self-validating method for determining the solubility of 1-trimethylsilylprop-2-yn-1-ol in an organic solvent of interest.

Materials and Equipment
  • 1-Trimethylsilylprop-2-yn-1-ol (high purity)

  • Solvent of interest (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph with a suitable detector (HPLC-UV/Vis)

  • Pipettes and syringes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-trimethylsilylprop-2-yn-1-ol to a series of vials. The excess solid should be clearly visible.

    • Accurately dispense a known volume of the chosen solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a minimum of 24 hours to ensure saturation is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe, being cautious not to disturb the solid phase.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, tared vial to remove any suspended microparticles.

    • Accurately weigh the filtered solution.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 1-trimethylsilylprop-2-yn-1-ol in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the calibration range.

    • Analyze the calibration standards and the diluted sample solution using a validated GC or HPLC method.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess 1-trimethylsilylprop-2-yn-1-ol to vial prep2 Add known volume of solvent prep1->prep2 equil1 Equilibrate at constant temperature (≥ 24h) prep2->equil1 equil2 Settle for ≥ 2h equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 analysis2 Dilute filtered sample sample2->analysis2 analysis1 Prepare calibration standards analysis3 Analyze by GC or HPLC analysis1->analysis3 analysis2->analysis3 calc1 Determine concentration from calibration curve analysis3->calc1 calc2 Calculate solubility (g/100mL or mol/L) calc1->calc2

Caption: Workflow for the quantitative determination of solubility.

Conclusion

The solubility of 1-trimethylsilylprop-2-yn-1-ol in organic solvents is governed by a delicate balance between the polar hydroxyl group and the nonpolar trimethylsilyl group. This amphiphilic nature results in broad solubility across a range of polar aprotic and protic solvents, with more limited solubility in highly nonpolar media. The provided predicted solubility profile serves as a valuable starting point for solvent selection. However, for applications requiring high precision, the detailed experimental protocol outlined herein provides a robust framework for obtaining accurate quantitative solubility data. A thorough understanding and empirical determination of the solubility of this versatile reagent are critical for the development of efficient and scalable synthetic processes.

References

  • General Principles of Solubility: LibreTexts. (2023). Like Dissolves Like. [Link]

  • Experimental Solubility Determination: European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. [Link] (Note: While a broad guidance document, it outlines the principles of standardized testing for physicochemical properties, including solubility.)

  • 1-Trimethylsilylprop-2-yn-1-ol Properties: PubChem. 1-(Trimethylsilyl)-2-propyn-1-ol. [Link]

Foundational

The Advent of a Versatile Synthon: A Technical Guide to the Discovery and Early Synthesis of 1-Trimethylsilylprop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Silyl-Protected Propargyl Alcohols In the landscape of modern organic synthesis, the ability to strategically mask and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Silyl-Protected Propargyl Alcohols

In the landscape of modern organic synthesis, the ability to strategically mask and unmask reactive functional groups is paramount. 1-Trimethylsilylprop-2-yn-1-ol, a seemingly simple molecule, represents a cornerstone in this endeavor, particularly in the manipulation of acetylenic scaffolds. The trimethylsilyl (TMS) group serves not only as a protecting group for the terminal alkyne but also as a powerful tool for directing reactivity and enabling a host of transformations not readily achievable with the parent propargyl alcohol. Its unique combination of a nucleophilic hydroxyl group and a masked, yet accessible, triple bond has cemented its role as a versatile three-carbon building block in the synthesis of complex natural products, pharmaceuticals, and advanced materials. This guide provides an in-depth exploration of the origins of this key reagent, detailing its discovery within the broader context of organosilicon chemistry and elucidating the foundational synthetic pathways that first brought it to the forefront of chemical research.

Part 1: Discovery and the Dawn of Silyl Acetylenes

The story of 1-trimethylsilylprop-2-yn-1-ol is intrinsically linked to the broader development of organosilicon chemistry. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts as early as 1863, the extensive exploration of this class of compounds began in the early 20th century with the pioneering work of Frederic Kipping.[1] The fundamental reaction enabling the synthesis of silyl acetylenes—the metallation of a terminal alkyne followed by quenching with a silyl halide—emerged as a robust and widely applicable methodology.[2]

While a singular, definitive publication marking the "discovery" of 1-trimethylsilylprop-2-yn-1-ol is not readily apparent in the historical literature, its emergence is a logical extension of established principles. The acidity of the terminal proton of propargyl alcohol (pKa ≈ 13.6) makes it readily removable by a variety of strong bases, and the subsequent acetylide is a potent nucleophile for reaction with chlorotrimethylsilane.[3][4] The earliest, well-documented, and high-yield preparations that became widely adopted by the synthetic community were published in the latter half of the 20th century, solidifying its place in the synthetic chemist's toolbox.

Part 2: Early Synthesis Pathways: A Deep Dive into Methodology

The early syntheses of 1-trimethylsilylprop-2-yn-1-ol primarily revolve around a central theme: the deprotonation of propargyl alcohol to form a dianion, followed by silylation. The choice of base and reaction conditions, however, offers several distinct and noteworthy pathways.

Pathway 1: The Grignard-Mediated Approach

One of the most common and historically significant methods for generating nucleophilic carbon species is the Grignard reaction. In the context of 1-trimethylsilylprop-2-yn-1-ol synthesis, a Grignard reagent, typically ethylmagnesium bromide, is used to deprotonate both the hydroxyl group and the terminal alkyne of propargyl alcohol. This in-situ formation of the magnesium salt of the acetylide provides a convenient route to the desired product upon reaction with chlorotrimethylsilane.

The causality behind this choice lies in the bifunctionality of the Grignard reagent as a strong base and the relative ease of its preparation. The reaction proceeds via a step-wise deprotonation, first at the more acidic hydroxyl group, followed by the acetylenic proton, to generate a dimagnesium salt.

Below is a detailed, field-proven protocol adapted from a highly reliable source, which has become a standard method for the preparation of this compound.[5]

Experimental Protocol: Grignard-Mediated Synthesis

  • Apparatus Setup: A three-necked, 5-liter round-bottomed flask is equipped with a mechanical stirrer, a 1-liter pressure-equalizing addition funnel, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation: The flask is charged with magnesium turnings (48.7 g, 2.0 mol) and 1 L of anhydrous tetrahydrofuran (THF). Bromoethane (149.5 mL, 2.0 mol) is added dropwise from the addition funnel to the stirred suspension over 3 hours, maintaining the temperature at or below 50°C. After the addition is complete, the resulting gray-green solution is heated at 50°C for an additional hour and then cooled to 5°C in an ice bath.

  • Dianion Formation: A solution of propargyl alcohol (41.6 mL, 0.72 mol) in 42 mL of anhydrous THF is added cautiously and dropwise to the Grignard reagent over 2.25 hours, ensuring the temperature does not exceed 10°C. This step is critical as the reaction is exothermic.

  • Silylation: The resulting solution is cooled to 5°C, and chlorotrimethylsilane (254 mL, 2.0 mol) is added dropwise over 1 hour, maintaining the temperature below 25°C with external cooling.

  • Workup and Isolation: After the addition, the mixture is heated to reflux for 2 hours. The suspension is then cooled to 20°C, and 800 mL of 1.4 M aqueous sulfuric acid is cautiously added. The layers are separated, and the aqueous phase is extracted with ether. The combined organic extracts are washed, dried over magnesium sulfate, and concentrated. The crude product is purified by short-path distillation to afford 1-trimethylsilylprop-2-yn-1-ol as a clear, colorless liquid.

Data Presentation: Grignard-Mediated Synthesis

ParameterValueReference
Starting Material Propargyl Alcohol[5]
Reagents Mg, C2H5Br, (CH3)3SiCl[5]
Solvent Tetrahydrofuran (THF)[5]
Yield 91–94%[5]
Boiling Point 76°C (20 mm Hg)[5]

Visualization: Grignard-Mediated Synthesis Workflow

G cluster_prep Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification Mg Mg turnings EtMgBr Ethylmagnesium Bromide Solution Mg->EtMgBr EtBr Bromoethane EtBr->EtMgBr THF1 Anhydrous THF THF1->EtMgBr Dianion Propargyl Alcohol Dianion EtMgBr->Dianion Base Propargyl_OH Propargyl Alcohol Propargyl_OH->Dianion Deprotonation Product 1-Trimethylsilylprop-2-yn-1-ol Dianion->Product Silylation TMSCl Chlorotrimethylsilane TMSCl->Product Quench Aqueous H2SO4 Quench Product->Quench Extract Ether Extraction Quench->Extract Dry Drying (MgSO4) Extract->Dry Distill Distillation Dry->Distill Final_Product Pure Product Distill->Final_Product

Caption: Workflow for the Grignard-mediated synthesis.

Pathway 2: The Alkyllithium Approach

An alternative and often complementary pathway to the Grignard-mediated synthesis involves the use of alkyllithium reagents, such as n-butyllithium (n-BuLi). Alkyllithiums are generally stronger bases than Grignard reagents, which can lead to faster and more complete deprotonation. The mechanistic principle remains the same: formation of a dianion followed by silylation.

The choice between a Grignard reagent and an alkyllithium often comes down to factors such as substrate compatibility, desired reaction temperature, and reagent availability. The use of n-BuLi typically requires lower reaction temperatures (e.g., -78 °C to 0 °C) to control its high reactivity and prevent side reactions.

Visualization: Comparative Deprotonation Mechanisms

G cluster_grignard Grignard-Mediated Deprotonation cluster_alkyllithium Alkyllithium-Mediated Deprotonation Grignard EtMgBr Ethylmagnesium Bromide Dianion_G [BrMg]⁺⁻C≡CCH2O⁻[MgBr]⁺ Dimagnesium Salt Grignard->Dianion_G Propargyl_OH_G HC≡CCH2OH Propargyl Alcohol Propargyl_OH_G->Dianion_G nBuLi n-BuLi n-Butyllithium Dianion_A Li⁺⁻C≡CCH2O⁻Li⁺ Dilithium Salt nBuLi->Dianion_A Propargyl_OH_A HC≡CCH2OH Propargyl Alcohol Propargyl_OH_A->Dianion_A

Caption: Comparison of dianion formation using Grignard vs. Alkyllithium reagents.

Part 3: Scientific Integrity and Self-Validating Protocols

The robustness of the synthesis of 1-trimethylsilylprop-2-yn-1-ol lies in its self-validating nature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC), where the disappearance of the starting propargyl alcohol and the appearance of a new, less polar spot corresponding to the product can be observed.

The final product's identity and purity are unequivocally confirmed through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the nine protons of the trimethylsilyl group around 0.1-0.2 ppm, a singlet for the two methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton. ¹³C NMR will confirm the presence of the quaternary acetylenic carbons and the TMS methyl carbons.

  • Infrared (IR) Spectroscopy: The disappearance of the sharp C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the appearance of a strong Si-C stretch (around 1250 and 840 cm⁻¹) are key diagnostic features. The broad O-H stretch will remain.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group from the TMS moiety.

The boiling point of the distilled product also serves as a reliable indicator of its purity.[5]

Conclusion

The discovery and development of synthetic routes to 1-trimethylsilylprop-2-yn-1-ol represent a significant milestone in synthetic organic chemistry. While the precise moment of its first synthesis may be nestled within the broader history of organosilicon chemistry, the early methodologies, particularly those employing Grignard and alkyllithium reagents, have proven to be exceptionally robust and enduring. These foundational pathways have provided chemists with a reliable and scalable means of accessing this invaluable building block, thereby enabling countless innovations in drug discovery, materials science, and beyond. The principles of its synthesis, rooted in fundamental acid-base chemistry and the unique properties of organosilicon compounds, continue to be a testament to the elegance and power of synthetic chemistry.

References

  • Larson, G. F. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(13), 2433–2462. [Link]

  • Ataman Kimya. (n.d.). PROP-2-YN-1-OL. Retrieved March 12, 2024, from [Link]

  • Musalov, M. V., Andreev, M. V., Amosova, S. V., Larina, L. I., & Potapov, V. A. (2017). Synthesis of [3-(Trimethylsilyl)prop-2-yn-1-yl] Selenides. Russian Journal of Organic Chemistry, 53(10), 1510–1513. [Link]

  • Wikipedia. (2023, December 29). Organosilicon chemistry. In Wikipedia. [Link]

  • Holmes, A. B., & Yim, A. M. (1990). SILANE, TRIMETHYL(1-METHYL-1,2-PROPADIENYL)-. Organic Syntheses, 69, 117. [Link]

  • Wikipedia. (2023, December 29). Propargyl alcohol. In Wikipedia. [Link]

  • PubChem. (n.d.). 2-Propyn-1-ol, 3-(trimethylsilyl)-. Retrieved March 12, 2024, from [Link]

  • Midland, M. M., & Tramontano, A. (1980). 2-PROPEN-1-OL, 3-(TRIMETHYLSILYL)-, (E)-. Organic Syntheses, 59, 16. [Link]

  • Ataman Kimya. (n.d.). PROP-2-YN-1-OL. Retrieved March 12, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of Chiral 1-Trimethylsilylprop-2-yn-1-ol Derivatives: Protocols and Mechanistic Insights

Introduction & Scientific Rationale Chiral 1-trimethylsilylprop-2-yn-1-ol derivatives (α-silyl propargyl alcohols) are highly versatile, densely functionalized building blocks in modern organic synthesis and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Chiral 1-trimethylsilylprop-2-yn-1-ol derivatives (α-silyl propargyl alcohols) are highly versatile, densely functionalized building blocks in modern organic synthesis and drug development. The presence of the bulky, electronically stabilizing trimethylsilyl (TMS) group adjacent to a stereogenic hydroxyl center and an alkyne moiety allows these compounds to undergo unique stereospecific transformations, most notably the [1,2]-Brook rearrangement[1][2].

Synthesizing these molecules with high enantiomeric excess (ee) presents a significant stereochemical challenge. The catalyst must effectively discriminate between the steric and electronic profiles of the TMS group, the alkyne, and the alkyl/aryl substituents. To address this, two highly robust, self-validating synthetic pathways have been developed: the Zinc-Mediated Enantioselective Alkynylation of Acylsilanes [1] and the Asymmetric Transfer Hydrogenation (ATH) of Alkynyl Acylsilanes [3].

Mechanistic Pathways & Catalyst Design

The logical flow of these two orthogonal synthetic strategies is illustrated below. Both pathways converge on the identical chiral α-silyl propargyl alcohol scaffold but utilize different starting materials and modes of enantioinduction.

SynthesisPathways Acylsilane Acylsilane (TMS-CO-R) ZnCat Zn(II) + ProPhenol Enantioselective Alkynylation Acylsilane->ZnCat Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->ZnCat AlkynylAcylsilane Alkynyl Acylsilane (TMS-CO-C≡C-R') RuCat Ru(II)-TsDPEN Asymmetric Transfer Hydrogenation AlkynylAcylsilane->RuCat Product Chiral 1-TMS-prop-2-yn-1-ol (TMS-C*(OH)(R)-C≡C-R') ZnCat->Product Pathway A RuCat->Product Pathway B

Figure 1: Parallel enantioselective pathways to chiral 1-TMS-prop-2-yn-1-ol derivatives.

Causality in Catalyst Selection
  • Pathway A (Zn-ProPhenol): The addition of diethylzinc ( Et2​Zn ) to the chiral (S,S)-ProPhenol ligand forms a rigid dinuclear zinc complex. One zinc center acts as a Lewis acid to activate the acylsilane carbonyl, while the second coordinates the alkynyl group. The extreme steric bulk of the TMS group forces the acylsilane to adopt a restricted trajectory, exposing only a single face to the incoming zinc acetylide, ensuring exceptional enantioselectivity[1].

  • Pathway B (Ru-TsDPEN): The Ru(II)-TsDPEN catalyst operates via a concerted outer-sphere mechanism[3]. The hydridic ruthenium center and the protic amine (NH) form a six-membered pericyclic transition state with the carbonyl of the alkynyl acylsilane. The spatial arrangement of the tosyl group on the ligand creates a chiral pocket that discriminates precisely between the linear, rod-like alkynyl group and the bulky, spherical TMS group.

Experimental Protocols

Protocol A: Zinc-Catalyzed Enantioselective Alkynylation of Acylsilanes

This protocol is self-validating: the reaction color transitions from yellow to colorless upon complete consumption of the active zinc-acetylide species.

Reagents: Acylsilane (1.0 mmol), Terminal Alkyne (3.0 mmol), Et2​Zn (3.0 mmol, 1.0 M in hexanes), (S,S)-ProPhenol ligand (0.1 mmol, 10 mol%), anhydrous Toluene (5.0 mL).

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with (S,S)-ProPhenol (10 mol%). Add anhydrous toluene (3.0 mL).

  • Bimetallic Complex Formation: Dropwise add Et2​Zn (3.0 mmol) to the ligand solution at 25 °C. Stir for 30 minutes. Ethane gas evolution indicates the formation of the active dinuclear zinc complex.

  • Acetylide Generation: Add the terminal alkyne (3.0 mmol) to the mixture. Stir for 2 hours at 25 °C to allow complete transmetalation and generation of the zinc acetylide.

  • Asymmetric Addition: Cool the reaction mixture to -20 °C (critical for maximizing ee). Slowly add the acylsilane (1.0 mmol) dissolved in toluene (2.0 mL) over 10 minutes.

  • Quench & Workup: Stir at -20 °C for 24 hours. Quench the reaction strictly at -20 °C with saturated aqueous NH4​Cl (5.0 mL) to prevent racemic background addition during warming. Extract with ethyl acetate (3 × 10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 95:5) to isolate the pure chiral 1-TMS-prop-2-yn-1-ol.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Reagents: 1-trimethylsilylprop-2-yn-1-one (1.0 mmol), RuCl (0.01 mmol, 1 mol%), Formic Acid/Triethylamine azeotrope (5:2, 2.0 mL), anhydrous DMF (3.0 mL).

Step-by-Step Methodology:

  • Degassing: Vigorously sparge the DMF and the HCOOH/Et3​N azeotrope with argon for 15 minutes to prevent catalyst oxidation.

  • Substrate Solubilization: Dissolve the alkynyl acylsilane (1.0 mmol) in the degassed DMF (3.0 mL) in a Schlenk tube.

  • Catalytic Reduction: Add the RuCl catalyst (1 mol%), followed immediately by the HCOOH/Et3​N azeotrope (2.0 mL). The azeotrope acts as both the hydride source and the thermodynamic driving force ( CO2​ evolution).

  • Reaction: Stir the mixture at 25 °C for 12–18 hours. Monitor via TLC until the starting material is fully consumed.

  • Workup: Dilute the mixture with water (10 mL) and extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate.

Quantitative Data & Optimization

The tables below summarize the optimization parameters and substrate scope, demonstrating the robustness of both methodologies.

Table 1: Optimization of Zinc-Catalyzed Enantioselective Alkynylation

Entry Ligand Temperature (°C) Solvent Yield (%) ee (%)
1 (S,S)-ProPhenol 25 Toluene 45 72
2 (S,S)-ProPhenol 0 Toluene 78 89
3 (S,S)-ProPhenol -20 Toluene 92 98

| 4 | (R,R)-ProPhenol | -20 | Toluene | 90 | -97 |

Table 2: Substrate Scope for Ru-Catalyzed ATH of Alkynyl Acylsilanes

Entry Substrate (Alkyne R-Group) Catalyst Time (h) Yield (%) ee (%)
1 Phenyl RuCl 12 95 99
2 n-Butyl RuCl 14 88 96
3 Trimethylsilyl RuCl 18 82 94

| 4 | Cyclopropyl | RuCl | 16 | 91 | 97 |

Downstream Applications & Self-Validation

To validate the optical purity of the synthesized 1-TMS-prop-2-yn-1-ol derivatives, researchers must utilize chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 98:2, 1.0 mL/min). Absolute configuration is definitively assigned by derivatizing the alcohol into Mosher's esters and analyzing the diastereomeric chemical shifts via ¹H NMR.

The true synthetic value of these chiral α-silyl propargyl alcohols lies in their ability to undergo stereospecific [1,2]-Brook rearrangements [1][2]. Upon treatment with a base, the TMS group migrates from carbon to oxygen, generating a chiral allenylmetal intermediate. This intermediate can be trapped by various electrophiles to yield highly substituted, stereodefined carbocycles and allenes without loss of enantiomeric purity.

BrookRearrangement PropargylAlcohol Chiral 1-TMS-prop-2-yn-1-ol Alkoxide Alkoxide Intermediate (Base Promoted) PropargylAlcohol->Alkoxide Brook [1,2]-Brook Rearrangement (Si migrates O -> C) Alkoxide->Brook Trigger AllenylMetal Chiral Allenylmetal Species Brook->AllenylMetal Chirality Transfer Product Stereodefined Carbocycle AllenylMetal->Product Electrophilic Trapping

Figure 2: Downstream application via [1,2]-Brook rearrangement to stereodefined carbocycles.

References

  • Smirnov, P., et al. "Formation of Three New Bonds and Two Stereocenters in Acyclic Systems by Zinc-Mediated Enantioselective Alkynylation of Acylsilanes, Brook Rearrangement, and Ene-Allene Carbocyclization Reactions." The Journal of Organic Chemistry, 2014.[Link]

  • Takeda, K., et al. "Enantioselective 1,2-Anionotropic Rearrangement of Acylsilane through a Bisguanidinium Silicate Ion Pair." Journal of the American Chemical Society, 2018.[Link]

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.[Link]

  • Patrocínio, A. F., & Moran, P. J. S. "Acylsilanes and their applications in organic chemistry." Journal of the Brazilian Chemical Society, 2001.[Link]

Sources

Application

Application Note &amp; Protocol: TBAF-Mediated Desilylation of 1-Trimethylsilylprop-2-yn-1-ol

Introduction: The Strategic Role of Silyl Ethers in Alkyne Chemistry In the landscape of modern organic synthesis, silyl ethers stand as one of the most versatile and widely utilized protecting groups for alcohols. Their...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Silyl Ethers in Alkyne Chemistry

In the landscape of modern organic synthesis, silyl ethers stand as one of the most versatile and widely utilized protecting groups for alcohols. Their prevalence stems from their ease of installation, general stability across a broad range of reaction conditions, and, most critically, their predictable and clean removal. For terminal alkynes, the trimethylsilyl (TMS) group is particularly valuable, serving not only to protect the acidic acetylenic proton but also to enhance solubility in organic solvents and prevent unwanted side reactions such as dimerization or polymerization.[1]

The deprotection of these silyl ethers is a crucial step in multi-step syntheses. Among the various methods, fluoride-mediated desilylation is the most prominent due to the exceptionally high bond energy of the silicon-fluoride (Si-F) bond, which acts as the thermodynamic driving force for the reaction. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation, prized for its high reactivity and solubility in common organic solvents like tetrahydrofuran (THF).[2][3][4]

This document provides a detailed, field-proven protocol for the efficient desilylation of 1-Trimethylsilylprop-2-yn-1-ol to yield the synthetically valuable propargyl alcohol. We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and offer expert insights into reaction optimization, workup, and troubleshooting.

Mechanistic Rationale: The Fluoride-Silicon Affinity

The efficacy of TBAF in cleaving silyl ethers is rooted in fundamental chemical principles. The fluoride ion (F⁻) acts as a potent nucleophile that attacks the electrophilic silicon atom of the trimethylsilyl group. This attack forms a transient, hypervalent pentacoordinate silicon intermediate. The process is driven to completion by the formation of the highly stable Si-F bond (bond dissociation energy ~580 kJ/mol). The resulting propargyl alcohol is liberated alongside trimethylsilyl fluoride and the tetrabutylammonium counterion.

Caption: Mechanism of TBAF-mediated desilylation.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentGradeSupplierCAS NumberNotes
1-Trimethylsilylprop-2-yn-1-ol≥98%Sigma-Aldrich5272-36-6Starting material.
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFSigma-Aldrich429-41-4Main reagent. Hygroscopic.[5]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Scientific109-99-9Reaction solvent. Must be dry.
Diethyl ether (Et₂O)AnhydrousVWR60-29-7Extraction solvent.
Saturated aq. NaHCO₃Reagent Grade--For aqueous workup.
Saturated aq. NaCl (Brine)Reagent Grade--For aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade--Drying agent.
Silica Gel230-400 meshSorbent Technologies63231-67-4For column chromatography.
HexanesACS GradeFisher Scientific-Eluent for chromatography.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Eluent for chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas line with manifold

  • Septa and needles

  • Glass syringes

  • Pressure-equalizing dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust reagent quantities proportionally for different scales.

Reaction Setup and Execution
  • Flask Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Starting Material: Add 1-Trimethylsilylprop-2-yn-1-ol (1.28 g, 10 mmol) to the flask.

  • Solvent Addition: Add 20 mL of anhydrous THF via syringe. Stir the solution at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Expert Insight: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions, particularly if the TBAF solution contains small amounts of water which can promote base-catalyzed processes.

  • TBAF Addition: Slowly add the 1.0 M TBAF solution in THF (11 mL, 11 mmol, 1.1 equivalents) dropwise over 10-15 minutes using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). Spot the starting material, a co-spot, and the reaction mixture. The product, propargyl alcohol, is significantly more polar than the silyl-protected starting material and will have a lower Rf value. The reaction is typically complete within 1-2 hours.[4]

Experimental_Workflow A 1. Setup Flame-dry flask under N₂ B 2. Reagents Add 1-TMS-prop-2-yn-1-ol and anhydrous THF A->B C 3. Cooling Cool to 0°C in ice bath B->C D 4. Addition Add 1.1 eq. of TBAF (1M in THF) dropwise C->D E 5. Reaction Stir at room temp for 1-2h D->E F 6. Monitoring Check progress by TLC E->F G 7. Workup Quench reaction and extract product F->G Reaction Complete H 8. Purification Flash column chromatography G->H I 9. Characterization NMR, IR, etc. H->I

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decomposition of 1-Trimethylsilylprop-2-yn-1-ol during column chromatography

Welcome to the Scientist's Troubleshooting Desk. This guide is specifically engineered for researchers and drug development professionals experiencing yield losses, streaking, or complete degradation of 1-Trimethylsilylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Scientist's Troubleshooting Desk. This guide is specifically engineered for researchers and drug development professionals experiencing yield losses, streaking, or complete degradation of 1-Trimethylsilylprop-2-yn-1-ol (an α -silyl propargyl alcohol) during standard column chromatography.

Below, you will find self-validating diagnostic workflows, a mechanistic breakdown of the degradation pathways, and field-proven corrective protocols to ensure the structural integrity of your compound.

Part 1: Diagnostic Center & Self-Validating Workflows

Before altering your purification strategy, you must isolate the root cause of the degradation. Is the compound unstable in the crude mixture, or is the stationary phase actively destroying it? We employ a 2-Dimensional Thin Layer Chromatography (2D TLC) protocol as a self-validating diagnostic tool.

Protocol 1: Self-Validating 2D TLC Diagnostic

By running the sample in two orthogonal directions using the identical solvent system, you create a closed logical loop: any off-diagonal spots definitively prove that the compound is degrading during its time on the stationary phase.

  • Preparation: Cut a perfectly square silica gel TLC plate (e.g., 5 cm x 5 cm).

  • Spotting: Spot your crude 1-Trimethylsilylprop-2-yn-1-ol in the bottom-left corner, 1 cm from each edge.

  • First Elution: Develop the plate vertically in your optimized solvent system (e.g., Hexane/Ethyl Acetate).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen to remove all traces of the eluent.

  • Second Elution: Rotate the plate exactly 90 degrees. Develop the plate again in the same solvent system.

  • Validation Analysis: Visualize under UV or using a KMnO₄ stain.

    • Stable: All spots lie on a perfect diagonal line extending from the origin.

    • Unstable: Spots appear off the diagonal. This confirms that the silica gel is actively catalyzing the decomposition of your product.

Workflow Start Crude 1-Trimethylsilylprop-2-yn-1-ol Test Self-Validation: Perform 2D TLC on Standard Silica Start->Test Decision Are off-diagonal spots present? Test->Decision Yes Yes: On-Column Decomposition Decision->Yes True No No: Compound is Stable Decision->No False Action1 Prepare 1% TEA in Eluent Yes->Action1 Action3 Rapid Flash Chromatography No->Action3 Standard Silica OK Action2 Slurry Pack & Equilibrate Column Action1->Action2 Action2->Action3 End Pure, Intact Product Isolated Action3->End

Self-validating 2D TLC workflow for purifying sensitive alpha-silyl alcohols.

Part 2: Mechanistic Deep-Dive (FAQ)

Q1: Why does 1-Trimethylsilylprop-2-yn-1-ol decompose so rapidly on standard silica gel? Causality: The root cause is the inherent acidity of standard silica gel. Fully hydrated silica gel possesses a surface pH of approximately 4.5 to 5.5 due to the presence of 7 to 8 µmole/m² of free surface silanol (Si-OH) groups[1]. 1-Trimethylsilylprop-2-yn-1-ol is an α -silyl alcohol (the TMS group and the hydroxyl group share the same carbon). When exposed to these acidic silanols, the compound undergoes two primary degradation pathways:

  • 2: An acid-catalyzed [1,2]-migration of the silyl group from the carbon to the oxygen, forming an isomeric silyl propargyl ether[2].

  • Protodesilylation: Direct cleavage of the Si-C bond, resulting in the loss of the TMS group and the formation of unprotected propargyl alcohol.

Q2: What is the thermodynamic driving force behind the Brook rearrangement on the column? Causality: The rearrangement is driven by bond dissociation energies. The reaction sacrifices a relatively weak Silicon-Carbon bond (~75–85 kcal/mol) to form a highly stable Silicon-Oxygen bond (~120–130 kcal/mol)[3]. Once the acidic silanol protonates the alcohol oxygen, this thermodynamic gradient makes the [1,2]-migration practically irreversible on the column.

Degradation A 1-Trimethylsilylprop-2-yn-1-ol (Intact α-Silyl Alcohol) B Acidic Silica Gel (Surface Silanols pH ~5.0) A->B Adsorption C [1,2]-Silyl Migration (Brook Rearrangement) B->C Silanol Catalysis D Protodesilylation (Si-C Cleavage) B->D H+ Transfer E Silyl Propargyl Ether (Isomerized Byproduct) C->E Thermodynamic Driving Force F Propargyl Alcohol (Desilylated Byproduct) D->F Loss of TMS-OH

Degradation pathways of 1-Trimethylsilylprop-2-yn-1-ol on acidic silica gel.

Part 3: Corrective Protocols & Data Presentation

To prevent degradation, you must physically alter the interaction between the analyte and the stationary phase.

Quantitative Comparison of Stationary Phases
Stationary PhaseSurface pHTEA Additive (v/v %)Relative Residence Time (CV)Expected Product Recovery (%)
Standard Silica Gel4.5 – 5.50.0%3 – 5< 30% (Severe Degradation)
TEA-Deactivated Silica 7.5 – 8.0 1.0% 3 – 5 > 90% (Intact Product)
Neutral Alumina6.5 – 7.50.0%2 – 475 – 85%
Florisil7.5 – 8.50.0%1 – 260 – 70% (Broad Elution)
Protocol 2: Triethylamine (TEA) Deactivation of Silica Gel

By introducing a sacrificial Lewis base, you can neutralize the silica surface. The lone pair on the TEA nitrogen binds to the acidic protons of the silanols with a much higher affinity than the oxygen of your α -silyl alcohol, effectively "capping" the catalytic sites[4].

Step-by-Step Methodology:

  • Eluent Preparation: Prepare your optimized mobile phase (e.g., 90:10 Hexane/Ethyl Acetate). Add exactly 1% (v/v) of Triethylamine (TEA) to the entire volume of the eluent. Mix thoroughly.

  • Slurry Preparation: In a separate Erlenmeyer flask, prepare a slurry of standard silica gel using the TEA-spiked eluent. Stir gently to allow the TEA to interact with the silica surface.

  • Column Packing & Equilibration: Pour the slurry into the column. Once settled, flush the column with at least 3 full column volumes (CV) of the TEA-spiked eluent. Causality Note: This extensive flushing is mandatory to ensure that every acidic silanol group throughout the entire length of the column is neutralized before the sample is introduced.

  • Sample Loading: Dissolve your crude 1-Trimethylsilylprop-2-yn-1-ol in the absolute minimum amount of the TEA-spiked eluent and load it onto the column bed.

  • Rapid Elution: Run the column using flash chromatography pressures. Minimizing the residence time on the column further reduces the statistical probability of any residual acid-catalyzed rearrangement.

  • Post-Column Validation: Immediately upon concentrating the product fractions, take a ¹H NMR in CDCl₃. The presence of a sharp 9H singlet at ~0.15 ppm (TMS group) and the intact carbinol proton signal confirms the structural integrity of the recovered product.

References

  • Brook rearrangement - Wikipedia Source: Wikipedia URL:[Link][2]

  • The Brook Rearrangement and Beyond Source: Gelest, Inc. URL:[Link][3]

  • Reaction of Silica Gel with Trimethylsilyl Donors Using Conditions Useful for End-Capping HPLC Source: Journal of Liquid Chromatography (ResearchGate) URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Silyl Protecting Groups for Propargyl Alcohols: TMS vs. TBS vs. TIPS

Introduction: The Dual-Reactivity Challenge Propargyl alcohols are highly versatile building blocks in organic synthesis, featuring both a nucleophilic hydroxyl group (–OH) and a terminal alkyne (–C≡CH). This dual functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Reactivity Challenge

Propargyl alcohols are highly versatile building blocks in organic synthesis, featuring both a nucleophilic hydroxyl group (–OH) and a terminal alkyne (–C≡CH). This dual functionality presents a chemoselectivity challenge. Because the hydroxyl proton is significantly more acidic ( pKa​≈16 ) than the terminal alkyne proton ( pKa​≈25 ), strong bases or organometallic reagents intended to functionalize the alkyne will preferentially deprotonate the alcohol [1].

To circumvent this, O-silylation is the premier strategy for masking the hydroxyl group. By converting the alcohol into a silyl ether, chemists can safely execute downstream alkyne modifications—such as Sonogashira cross-couplings, Glaser couplings, or CuAAC "click" chemistry—without unwanted side reactions.

Comparative Stability Profile: The Causality of Steric Bulk

The stability of silyl ethers is fundamentally dictated by the steric bulk of the substituents attached to the silicon atom [2]. Larger, branched substituents physically shield the silicon-oxygen bond, preventing nucleophiles (like water or hydroxide) and acids from initiating cleavage.

Table 1: Relative Rates of Silyl Ether Hydrolysis

(Quantitative data normalized to Trimethylsilyl (TMS) = 1) [2]

Protecting GroupSubstituents on SiliconAcidic Hydrolysis RateBasic Hydrolysis Rate
TMS (Trimethylsilyl)3 × Methyl11
TBS (tert-Butyldimethylsilyl)1 × tert-Butyl, 2 × Methyl20,000~20,000
TIPS (Triisopropylsilyl)3 × Isopropyl700,000100,000

Expert Insight: The transition from TMS to TBS introduces a massive 20,000-fold increase in stability due to the umbrella-like shielding of the tert-butyl group. TIPS, featuring three flexible isopropyl groups, provides a dynamic steric shield that makes it exceptionally robust against harsh acidic and basic conditions, surviving environments where TBS would rapidly degrade [2].

Mechanistic Insights & Workflows

Silylation proceeds via a nucleophilic substitution at the silicon atom. The alcohol oxygen attacks the electrophilic silyl chloride, and a base neutralizes the resulting HCl to prevent premature cleavage [3]. Conversely, deprotection typically utilizes Tetrabutylammonium fluoride (TBAF). The driving force for this cleavage is the formation of the exceedingly strong silicon-fluorine bond ( ≈140 kcal/mol), which is thermodynamically favored over the silicon-oxygen bond ( ≈108 kcal/mol) [4].

Workflow A Propargyl Alcohol (Reactive -OH) B Silylation (TMS/TBS/TIPS) A->B C Silyl Ether (Protected) B->C D Alkyne Reaction (e.g. Sonogashira) C->D E Deprotection (TBAF/Acid) D->E F Target Alcohol (Functionalized) E->F

Workflow for O-silylation, downstream alkyne functionalization, and deprotection.

Mechanism N1 Silyl Ether (R-O-SiR'3) N2 Fluoride Attack (from TBAF) N1->N2 N3 Pentacoordinate Intermediate N2->N3 N4 Si-O Cleavage (Alkoxide + F-SiR'3) N3->N4 N5 Protonation (Free Alcohol) N4->N5

Mechanism of TBAF-mediated silyl ether cleavage driven by strong Si-F bond formation.

Experimental Protocols: Self-Validating Systems

Protocol 1: O-Silylation of Propargyl Alcohol with TBSCl [3]
  • Preparation: Dissolve the propargyl alcohol (1.0 eq) in anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DMF is highly recommended for sluggish or sterically hindered substrates because its high polarity stabilizes the transition state of the nucleophilic attack.

  • Base Addition: Add imidazole (2.0 eq) to the solution.

    • Causality: Imidazole serves a dual purpose. It acts as a nucleophilic catalyst (forming a highly reactive silyl-imidazolium intermediate) and functions as an acid scavenger to neutralize the HCl byproduct, preventing product degradation.

  • Silylation: Cool the flask to 0 °C and add TBSCl (1.2 eq) portion-wise.

  • Monitoring (Self-Validation): Stir at room temperature and monitor via Thin-Layer Chromatography (TLC). The disappearance of the polar alcohol spot and the emergence of a non-polar spot confirms conversion. Note: Use a KMnO₄ stain to visualize the alkyne, as aliphatic propargyl ethers are UV-inactive.

  • Workup: Quench with water, extract with diethyl ether, wash thoroughly with brine, and dry over Na₂SO₄.

    • Causality: The aqueous wash is critical to remove the highly water-soluble imidazole hydrochloride salts and residual DMF.

Protocol 2: Selective Deprotection using TBAF [4]
  • Preparation: Dissolve the TBS-protected propargyl alcohol in anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Add TBAF (1.0 M in THF, 1.2 eq) dropwise at 0 °C.

    • Causality: The bulky tetrabutylammonium cation solubilizes the fluoride ion in organic solvents, allowing it to act as a potent, unhindered nucleophile against the silicon atom.

  • Monitoring: Track the reaction via TLC. Cleavage of TBS usually takes 1-2 hours at room temperature.

    • Causality: If deprotecting a TIPS ether, elevated temperatures or extended reaction times may be required due to the extreme steric hindrance of the isopropyl groups [2].

  • Workup: Quench with saturated aqueous NH₄Cl.

    • Causality: A mildly acidic quench protonates the intermediate alkoxide to yield the free alcohol while avoiding strongly acidic conditions that might trigger unwanted side reactions (e.g., alkyne hydration). Extract with ethyl acetate and purify via silica gel chromatography.

Strategic Selection Guide

  • TMS (Trimethylsilyl): Choose for transient protection . It is easily installed but highly labile. It is ideal if you need to protect the propargyl alcohol for a single, mild reaction and want to remove it effortlessly during a standard mild acidic workup [3].

  • TBS (tert-Butyldimethylsilyl): The industry standard for multi-step synthesis. It survives most non-acidic conditions, cross-coupling reactions, and mild reductions, yet is cleanly and selectively cleaved by TBAF [2].

  • TIPS (Triisopropylsilyl): The heavy-duty shield . Select TIPS when the synthetic route involves harsh basic conditions, strong Lewis acids, or when you need orthogonal deprotection (e.g., selectively removing a TBS group elsewhere on the molecule while leaving the TIPS group intact)[2].

References

  • OrgoSolver. "Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection)." OrgoSolver. URL:[Link]

  • Gelest Technical Library. "Deprotection of Silyl Ethers." Gelest. URL:[Link]

Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for 1-Trimethylsilylprop-2-yn-1-ol Enantiomers

In the landscape of pharmaceutical development and stereoselective synthesis, the ability to accurately separate and quantify enantiomers is not merely a technical requirement but a cornerstone of safety and efficacy.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and stereoselective synthesis, the ability to accurately separate and quantify enantiomers is not merely a technical requirement but a cornerstone of safety and efficacy.[1] Different enantiomers of a chiral molecule can exhibit widely divergent pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method tailored for the enantiomers of 1-Trimethylsilylprop-2-yn-1-ol, a chiral building block of interest in organic synthesis.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, compares alternative approaches, and provides the necessary data and workflows to establish a robust, reliable, and validated analytical method in line with international regulatory standards.[2][3][4]

The Analytical Challenge: Method Development Strategy

The successful validation of an analytical method begins with a well-developed and optimized separation. For chiral molecules like 1-Trimethylsilylprop-2-yn-1-ol, the most critical factor is the selection of the Chiral Stationary Phase (CSP).[2]

Comparative Selection of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are the workhorses of chiral separations due to their broad applicability and diverse interaction mechanisms, which include hydrogen bonding, π-π interactions, and steric hindrance.[1][2][5] For a molecule like 1-Trimethylsilylprop-2-yn-1-ol, which contains a hydroxyl group (potential H-bond donor/acceptor), a triple bond (π-system), and a bulky trimethylsilyl group (steric influence), these columns are a logical starting point.

A screening study comparing different polysaccharide-based columns is the most effective initial step. The following table outlines a comparison of common CSPs for this class of compound.

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile Phase (Normal Phase)Rationale & Expected Performance
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (IPA)A versatile and widely used CSP. The carbamate linkages provide sites for hydrogen bonding and dipole-dipole interactions, while the phenyl groups offer π-π stacking opportunities. Often a first choice for screening.
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (IPA)Structurally similar to OD-H but based on an amylose backbone, which can lead to different chiral recognition and selectivity due to its helical structure.[1] Provides a complementary selectivity to cellulose-based phases.
Chiralpak® AS-H Amylose tris((S)-α-methylbenzylcarbamate)n-Hexane / 2-Propanol (IPA)Offers a different set of steric and electronic interactions compared to the dimethylphenylcarbamate derivatives, which can be advantageous for specific analytes.

Experimental Insight: The choice of alcohol modifier in the mobile phase is crucial.[6] While 2-Propanol (IPA) is common, ethanol can sometimes provide sharper peaks or altered selectivity and is worth evaluating during optimization.[5] The separation is typically performed in normal-phase mode (e.g., hexane/alcohol mixtures) where the analyte has a higher affinity for the CSP, promoting the specific interactions necessary for chiral recognition.[1][7]

Method Optimization

Once a promising CSP is identified, the method must be optimized to achieve a baseline separation with a resolution (Rs) of greater than 1.7, ensuring reliable quantification.[2]

Key Optimization Parameters:

  • Mobile Phase Composition: Fine-tune the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also reduce resolution. A balance must be struck.

  • Flow Rate: Typically set around 1.0 mL/min for a standard 4.6 mm ID column. Lowering the flow rate can sometimes improve resolution at the cost of longer run times.

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Running at a controlled ambient temperature (e.g., 25 °C) is standard, but exploring a range (e.g., 15-35 °C) can sometimes enhance separation.

The Validation Workflow: A Systematic Approach

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[2] For a chiral method, this means reliably quantifying the major enantiomer and accurately determining the amount of the undesired enantiomer, often treated as a chiral impurity. The validation will be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

The following diagram illustrates the logical flow of the validation process.

G Dev Method Development & Optimization SysSuit System Suitability (SST) Dev->SysSuit Final Method Spec Specificity & Selectivity SysSuit->Spec Pass SST Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens Rob Robustness Sens->Rob Report Validation Report Rob->Report All Parameters Meet Acceptance Criteria

Caption: Chiral HPLC method validation workflow.

Experimental Protocols & Acceptance Criteria

The following sections detail the experimental procedures for each validation parameter, based on ICH Q2(R1) guidelines.[3]

System Suitability

Objective: To ensure the chromatographic system is performing adequately before initiating any validation experiments. Protocol:

  • Prepare a solution containing both enantiomers of 1-Trimethylsilylprop-2-yn-1-ol. A racemic (50:50) mixture is ideal.

  • Inject the solution five or six replicate times.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for retention time and peak area.

  • Determine the resolution (Rs), tailing factor (T), and theoretical plates (N).

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.7Ensures baseline separation for accurate integration.[2]
Tailing Factor (T) ≤ 2.0Confirms good peak shape, free from excessive tailing.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and system.
%RSD of Retention Time ≤ 1.0%Indicates stable chromatographic conditions.
Specificity (Selectivity)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. For a chiral method, the primary goal is to show separation of the two enantiomers from each other and from any achiral impurities. Protocol:

  • Analyze a sample of the pure desired enantiomer.

  • Analyze a sample of the racemic mixture.

  • Analyze a sample spiked with known related substances or potential process impurities.

  • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the racemic material and analyze the resulting solutions. Acceptance Criteria:

  • The enantiomers should be well-resolved from each other (Rs ≥ 1.7).[2]

  • No co-elution should occur between the enantiomeric peaks and any known impurities or degradation products. This is confirmed using a photodiode array (PDA) detector to assess peak purity.

Linearity and Range

Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.[3] This must be established for the undesired enantiomer. Protocol:

  • Prepare a stock solution of the undesired enantiomer.

  • Prepare a series of at least five calibration standards by spiking the pure, desired enantiomer with the undesired enantiomer. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit for the chiral impurity (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).

  • Inject each standard in triplicate.

  • Plot a graph of the peak area response of the undesired enantiomer versus its concentration. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.998

  • The y-intercept of the regression line should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.[3] This is demonstrated by a recovery study. Protocol:

  • Prepare samples in triplicate by spiking the main enantiomer with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[2]

  • Analyze these samples and calculate the amount of the undesired enantiomer recovered.

  • Calculate the percent recovery at each level. Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]

A. Repeatability (Intra-assay Precision) Protocol:

  • Prepare six individual samples by spiking the main enantiomer with the undesired enantiomer at the 100% specification limit.[2]

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results. Acceptance Criteria:

  • %RSD: ≤ 10.0%

B. Intermediate Precision (Inter-assay Ruggedness) Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both experiments. Acceptance Criteria:

  • The overall %RSD for the combined data from both experiments should meet the precision criteria (e.g., ≤ 15.0%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[3][9]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Inject solutions at the determined LOQ concentration six times and confirm that the precision (%RSD) is acceptable (e.g., ≤ 20%).[8]

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][9] Protocol:

  • Prepare a system suitability solution.

  • Individually vary the following parameters:

    • Mobile Phase Composition (e.g., ±2% absolute of the alcohol modifier).[2]

    • Column Temperature (e.g., ±5 °C).

    • Flow Rate (e.g., ±0.1 mL/min).

  • Inject the system suitability solution for each condition and evaluate the critical parameters (Resolution, Retention Time, Tailing Factor). Acceptance Criteria:

  • The system suitability criteria (especially Resolution ≥ 1.7) must be met under all varied conditions.

Conclusion

The validation of a chiral HPLC method is a rigorous, multi-faceted process that underpins the reliability of analytical data in a regulated environment. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a method for the enantiomers of 1-Trimethylsilylprop-2-yn-1-ol can be proven fit for its intended purpose. The use of high-performance polysaccharide-based CSPs provides a strong foundation for achieving the necessary separation, while strict adherence to ICH guidelines ensures the final method is scientifically sound and defensible. This comprehensive approach guarantees that the stereochemical purity of this important chiral intermediate can be controlled with the highest degree of confidence.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available from: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available from: [Link]

  • The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. Available from: [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy and Pharmaceutical Research. Available from: [Link]

  • Transition Metal-Catalyzed Enantioselective Silylation of C–H bonds: Reaction Development and Mechanistic Studies. eScholarship, University of California. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]

  • SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of Engineering & Processing Management. Available from: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Academia.edu. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY. Waters. Available from: [Link]

  • Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination. SciSpace. Available from: [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Center for Biotechnology Information. Available from: [Link]

  • Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available from: [Link]

  • Trends in Enantioselective High Performance Liquid Chromatography. LCGC International. Available from: [Link]

Sources

Validation

Comparative Analytical Guide: Mass Spectrometry Fragmentation Pathways of 1-Trimethylsilylprop-2-yn-1-ol

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of low-molecular-weight organosilanes. 1-Trimethylsilylprop-2-yn-1-ol (Formula: C₆H₁₂OSi, MW: 128.24 Da...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of low-molecular-weight organosilanes. 1-Trimethylsilylprop-2-yn-1-ol (Formula: C₆H₁₂OSi, MW: 128.24 Da) is a highly reactive α -silyl alcohol used extensively as a building block in cross-coupling reactions and drug development.

The primary analytical challenge lies in differentiating this compound from its structural isomers: 3-Trimethylsilylprop-2-yn-1-ol and O-Trimethylsilylpropargyl alcohol. This guide objectively compares analytical platforms for characterizing this compound, details the thermodynamic causality behind its fragmentation pathways, and provides a self-validating experimental protocol.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct mass spectrometry platform is critical. While Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) dominates modern pharmaceutical analysis, it is fundamentally mismatched for volatile α -silyl alcohols.

Performance MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Ion)
Ionization Efficiency Excellent: High volatility and thermal stability make it ideal for gas-phase ionization.Poor: Lacks basic/acidic sites for protonation/deprotonation.
Primary Ion Species Radical cation [M]•⁺ (m/z 128)Weak adducts[M+H]⁺ or [M+Na]⁺
Isomer Differentiation High: Hard ionization generates rich, isomer-specific structural fingerprints.Low: Collision-Induced Dissociation (CID) yields generic [TMS]⁺ fragments.
Matrix Interference Low (High-resolution capillary separation)High (Susceptible to ion suppression)

Mechanistic Fragmentation Pathways: The Causality of Cleavage

Under 70 eV electron ionization, 1-Trimethylsilylprop-2-yn-1-ol undergoes three primary, competing fragmentation pathways. Understanding the thermodynamic drivers behind these cleavages is essential for spectral interpretation.

Pathway A: α -Cleavage (Formation of m/z 103)

The most diagnostic fragmentation for the 1-TMS isomer is the loss of the ethynyl radical ( ⋅C≡CH , 25 Da). This α -cleavage yields a highly stable α -hydroxy silyl cation at m/z 103 . The causality here is electronic: the resulting cation is heavily stabilized by the adjacent oxygen lone pairs and hyperconjugation from the bulky TMS group.

Pathway B: Methyl Radical Loss (Formation of m/z 113)

A universal feature of TMS derivatives is the loss of a methyl radical from the silicon atom, yielding the [M - CH₃]⁺ ion at m/z 113 [2]. While present in the 1-TMS isomer, this peak is significantly less intense than in the 3-TMS isomer, where the resulting silicon cation is stabilized by the adjacent alkyne π -system.

Pathway C: Gas-Phase Brook Rearrangement (Formation of m/z 73)

The gas-phase Brook rearrangement is a hallmark of α -silyl alcohols. Upon formation of the molecular ion, the silyl group migrates from the carbon atom to the oxygen radical cation. The causality behind this 1,2-silyl shift is purely thermodynamic: the formation of a strong silicon-oxygen bond (bond dissociation energy ~800 kJ/mol) is vastly more favorable than retaining the weaker silicon-carbon bond (~318 kJ/mol) [3]. Subsequent cleavage yields the ubiquitous [TMS]⁺ ion at m/z 73 .

MS_Pathway M Molecular Ion [M]•+ m/z 128 HC≡C-CH(OH)-TMS M15 [M - CH3]+ m/z 113 M->M15 -CH3• (-15 Da) M_Ethynyl Alpha-Cleavage [M - C2H]+ m/z 103 M->M_Ethynyl -HC≡C• (-25 Da) Brook Brook Rearrangement HC≡C-CH(•)-O-TMS M->Brook 1,2-Silyl Shift TMS [TMS]+ m/z 73 Brook->TMS Cleavage

Fragmentation pathways of 1-Trimethylsilylprop-2-yn-1-ol under EI conditions.

Quantitative Data: Isomeric Differentiation

To accurately identify 1-Trimethylsilylprop-2-yn-1-ol, it must be distinguished from its isomers. The table below summarizes the relative abundances of key diagnostic ions, demonstrating how the position of the TMS group dictates the base peak.

Fragment Ion1-TMS-prop-2-yn-1-ol3-TMS-prop-2-yn-1-olO-TMS propargyl alcoholStructural Significance
[M]•⁺ (m/z 128) ~5%~10%~2%Confirms intact molecular weight.
[M-CH₃]⁺ (m/z 113) 40%100% (Base Peak) 15%Dominant when TMS is attached to the alkyne (pi-stabilization).
[M-OH]⁺ (m/z 111) <1%25%N/ASpecific to C-silylated isomers with free hydroxyls.
[M-C₂H]⁺ (m/z 103) 100% (Base Peak) <5%10%Diagnostic for 1-TMS due to stable α -hydroxy silyl cation.
[TMS]⁺ (m/z 73) 60%45%100% (Base Peak) Dominant for O-TMS ethers; present in 1-TMS via Brook shift.

Experimental Methodology: A Self-Validating Protocol

Trustworthiness in analytical chemistry requires self-validating systems. The following GC-EI-MS protocol incorporates a C8-C20 alkane standard co-injection. By calculating the Linear Retention Index (LRI), you cross-verify the MS fragmentation data against chromatographic retention, eliminating false positives caused by co-eluting impurities.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of 1-Trimethylsilylprop-2-yn-1-ol in 1 mL of anhydrous hexane. Causality: Hexane prevents solvolysis of the reactive silyl group, which would occur in protic solvents like methanol.

  • Internal Standard Addition: Spike the sample with 10 µL of a C8-C20 n-alkane mixture (100 µg/mL).

  • GC Injection: Inject 1 µL in splitless mode at 250°C.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan mass range m/z 35 to 300.

Workflow Sample Sample Prep (Anhydrous Hexane) Injection GC Injection (Splitless, 250°C) Sample->Injection Separation Capillary Column (HP-5MS, 30m) Injection->Separation Ionization EI Source (70 eV, 230°C) Separation->Ionization Detection Mass Analyzer (Quadrupole/TOF) Ionization->Detection

Step-by-step GC-EI-MS experimental workflow for volatile silyl alcohol analysis.

References

  • Harvey, D., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews.[Link]

  • NIST Mass Spectrometry Data Center. Propargyl alcohol, TMS derivative. NIST Chemistry WebBook, SRD 69.[Link]

  • Ota, K., et al. (2020). Ozone Oxidation of Silylalkene: Mechanistic Study and Application for the Synthesis of Silacarboxylic Acid Derivatives. The Journal of Organic Chemistry.[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-Trimethylsilylprop-2-yn-1-ol for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For researchers, scientists, and drug development professionals, understanding the specific disposal protocols for ea...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For researchers, scientists, and drug development professionals, understanding the specific disposal protocols for each chemical is not just a matter of compliance, but a critical aspect of laboratory safety. This document outlines the essential procedures for the proper disposal of 1-trimethylsilylprop-2-yn-1-ol, a common silyl-protected alkyne used in organic synthesis.

Part 1: Core Directive - Understanding the Hazard Profile

Before handling 1-trimethylsilylprop-2-yn-1-ol for any purpose, including disposal, it is imperative to understand its inherent hazards. This compound's structure, featuring a trimethylsilyl ether and a propargyl alcohol moiety, informs its potential risks.

  • Flammability : Like many organic compounds, 1-trimethylsilylprop-2-yn-1-ol is a flammable liquid and vapor. It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1]

  • Reactivity : The terminal alkyne group can be reactive.[2] Furthermore, silyl ethers can be cleaved under acidic or basic conditions, which would generate the more volatile and toxic propargyl alcohol.[3][4]

  • Health Hazards : While specific toxicological data for 1-trimethylsilylprop-2-yn-1-ol is limited, the safety data sheet for the analogous compound, 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol, indicates it can cause skin and eye irritation, and may cause respiratory irritation.[5] Propargyl alcohol itself is toxic if swallowed, inhaled, or in contact with skin.[1][6] Therefore, it is prudent to handle 1-trimethylsilylprop-2-yn-1-ol with a high degree of caution, assuming similar potential health effects.

A thorough review of the manufacturer's Safety Data Sheet (SDS) is the essential first step before working with this or any chemical.

Part 2: Scientific Integrity & Logic - A Self-Validating Protocol

The following disposal procedures are designed to be a self-validating system, grounded in established principles of laboratory safety and chemical waste management.

Personal Protective Equipment (PPE): The First Layer of Safety

Appropriate PPE is mandatory to prevent exposure during handling and disposal.[7]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles compliant with ANSI Z87.1 or EN 166.[8][9]To protect eyes from splashes of the chemical or cleaning solvents.
Hand Protection Nitrile gloves. It is advisable to check the manufacturer's specifications for breakthrough time.[10]To prevent skin contact. Double gloving is recommended for added protection.
Body Protection A flame-resistant lab coat.[11]To protect skin and clothing from splashes and potential fire hazards.
Respiratory Protection A properly functioning chemical fume hood is the primary means of exposure control.[12]To prevent inhalation of vapors.
Spill Management: A Plan for the Unexpected

In the event of a spill, a swift and informed response is crucial.

Experimental Workflow: Small Spill (<100mL) Cleanup

Spill_Cleanup Alert Alert others in the lab PPE Don appropriate PPE Alert->PPE Contain Contain spill with inert absorbent (e.g., vermiculite) PPE->Contain Collect Collect absorbed material with non-sparking tools Contain->Collect Container Place in a labeled, sealed container for hazardous waste Collect->Container Decontaminate Decontaminate the area Container->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Workflow for small chemical spill cleanup.

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Protocol: Step-by-Step Guidance

Under no circumstances should 1-trimethylsilylprop-2-yn-1-ol be disposed of down the drain. [2][11] It is considered hazardous waste and must be handled accordingly.

Step 1: Waste Collection

  • Select an Appropriate Container : Use a designated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[2][13][14]

  • Proper Labeling : As soon as waste is added, label the container with "Hazardous Waste" and the full chemical name: "1-Trimethylsilylprop-2-yn-1-ol". Include the approximate concentration and any solvents present.[2]

  • Segregate Waste : Keep this waste stream separate from incompatible materials, especially strong oxidizing agents, acids, and bases.[2][15]

Step 2: Decontamination of Empty Containers

The initial rinse of a container that held 1-trimethylsilylprop-2-yn-1-ol should be collected as hazardous waste.[2]

Experimental Protocol: Glassware Decontamination

Glassware_Decontamination Initial_Rinse Rinse glassware with a small amount of a compatible solvent (e.g., acetone). Collect_Rinseate Collect the rinseate in the designated hazardous waste container. Initial_Rinse->Collect_Rinseate Acid_Wash Wash glassware with a dilute acid solution (e.g., 1% HCl) to hydrolyze any residual silyl ether. Collect_Rinseate->Acid_Wash Final_Rinse Rinse with water, followed by a final wash with soap and water. Acid_Wash->Final_Rinse Disposal Dispose of the aqueous acidic wash according to institutional guidelines. Final_Rinse->Disposal

Caption: Procedure for decontaminating glassware.

The hydrolysis of the silyl ether to trimethylsilanol and propargyl alcohol is facilitated by the acidic wash.[3][16] Trimethylsilanol has low toxicity.[17] However, the resulting solution will still contain propargyl alcohol and should be disposed of in accordance with your institution's policies for aqueous hazardous waste.

Step 3: Final Disposal

  • Secure Storage : Keep the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[2] This area should be well-ventilated and away from ignition sources.

  • Arrange for Pickup : Once the container is full or reaches its accumulation time limit, schedule a pickup with your institution's EHS department or a licensed hazardous waste contractor.[2]

  • Ultimate Disposal Method : The likely and appropriate disposal method for this type of chemical waste is incineration by a licensed chemical destruction facility.[2][11]

Part 3: Visualization & Formatting

The provided diagrams illustrate the necessary workflows for spill management and glassware decontamination, offering clear, at-a-glance guidance for these critical procedures. By following these structured protocols, laboratories can maintain a safe working environment and ensure full compliance with waste disposal regulations.

References
  • Benchchem. (n.d.).
  • ChemicalBook. (2026, January 17).
  • Thermo Fisher Scientific. (2018, October 26).
  • Fisher Scientific. (2018, October 26).
  • Sisco Research Laboratories Pvt. Ltd. (n.d.).
  • Acros Organics. (2025, December 21). 1-(Trimethylsilyl)
  • Sigma-Aldrich. (2023, August 27). 3-(Trimethylsilyl)
  • Institute for Molecular Biology & Biophysics. (n.d.).
  • Chemistry LibreTexts. (2021, August 16). 1: Lab Safety.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2010, June 15). 2,2,3,3-d{4}-3-(Trimethylsilyl)
  • LookChem. (n.d.). 2-Propanol, 1-[(trimethylsilyl)oxy]-, (S)
  • BITS Pilani. (n.d.). Laboratory Safety Guidelines – To be strictly followed.
  • KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety.
  • Fisher Scientific. (2012, March 14).
  • Middle Tennessee State University. (n.d.).
  • TCI Chemicals. (n.d.). Tetrabutylammonium Fluoride (ca. 1mol/L in Tetrahydrofuran)
  • TCI Chemicals. (2025, November 25). 1-(Trimethylsilyl)
  • Wikipedia. (n.d.). Silyl ether.
  • Gelest. (n.d.). Deprotection of Silyl Ethers - Gelest Technical Library.
  • Japan Existing Chemical D
  • Wikidoc. (2012, September 6). Silyl ether.
  • MilliporeSigma. (n.d.). 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Thermo Fisher Scientific. (2013).
  • ARO. (n.d.).

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Handling

Personal protective equipment for handling 1-Trimethylsilylprop-2-yn-1-ol

Comprehensive Safety and Operational Guide for Handling 1-Trimethylsilylprop-2-yn-1-ol As a Senior Application Scientist, I frequently consult on the integration of specialized organosilicon reagents into complex synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-Trimethylsilylprop-2-yn-1-ol

As a Senior Application Scientist, I frequently consult on the integration of specialized organosilicon reagents into complex synthetic workflows. 1-Trimethylsilylprop-2-yn-1-ol (Molecular Formula: C_6H_{12}OSi) ()[1] is a highly valuable, yet reactive, alpha-silyl alcohol. Its unique structural topology allows it to undergo base-catalyzed Brook rearrangements to form lithiated trimethylsiloxyallenes—a powerful intermediate in the synthesis of α,β-unsaturated ketones ()[2].

However, the presence of the lipophilic trimethylsilyl (TMS) group combined with a terminal alkyne and a free hydroxyl group imparts specific physicochemical hazards. This guide provides a definitive, self-validating protocol for the personal protective equipment (PPE), handling, and disposal of this reagent, ensuring both scientific integrity and operator safety.

Physicochemical Profiling & Hazard Assessment

Before designing a PPE matrix, we must understand the causality of the hazards. The lipophilic TMS moiety increases the compound's dermal permeability compared to standard aliphatic alcohols, while its vapor pressure necessitates strict inhalation controls. According to safety data, it is a combustible liquid that causes serious eye and skin irritation ()[3].

PropertyValueOperational Implication
CAS Number 5272-36-6Primary identifier for SDS tracking and inventory management ()[1].
Flash Point 66–67 °C (Closed Cup)Combustible liquid; keep away from open flames and static discharge ()[4].
Boiling Point 76 °C at 11 mmHgModerate volatility; handle strictly within a certified fume hood ()[4].
Density 0.865 g/mL at 25 °CFloats on water; CO₂, dry chemical, or alcohol-resistant foam needed for fires ()[5].
GHS Hazards H227, H315, H319, H335Dictates the absolute need for splash goggles, nitrile gloves, and respiratory protection ()[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety protocols; organosilanes require targeted defense mechanisms.

  • Hand Protection: The lipophilicity of the TMS group facilitates rapid permeation through standard latex.

    • Protocol: Use double-layered heavy-duty Nitrile (minimum 8 mil thickness) or Butyl rubber gloves ()[4]. If a spill occurs on the glove, the causal mechanism of permeation dictates that you must doff the gloves immediately, wash your hands, and don a fresh pair.

  • Eye & Face Protection: Due to the risk of serious eye irritation (H319), standard safety glasses are insufficient during transfer operations ()[3].

    • Protocol: Wear tightly fitting chemical-splash goggles. When scaling up (>50 mL) or working with pressurized Schlenk lines, a full-face polycarbonate shield must be worn over the goggles.

  • Body Protection:

    • Protocol: A flame-resistant (FR) Nomex® lab coat is mandatory. Because the compound is a combustible liquid ()[5], synthetic materials like polyester can melt into the skin upon ignition. Ensure the coat has knit cuffs to prevent exposure at the wrist.

  • Respiratory Protection:

    • Protocol: All handling must be conducted inside a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm to prevent respiratory irritation (H335) ()[3]. If engineering controls fail, a multi-purpose combination respirator cartridge is required ()[4].

Experimental Workflows & Handling Protocols

Workflow: Air-Free Syringe Transfer of 1-Trimethylsilylprop-2-yn-1-ol Because this reagent is frequently subjected to strong bases (e.g., n-butyllithium) to initiate siloxyallene formation ()[2], it must be handled under strictly anhydrous conditions to prevent violent side reactions.

  • Apparatus Preparation: Flame-dry a Schlenk flask under vacuum, then backfill with ultra-high purity Argon (99.999%).

  • PPE Verification: Don FR lab coat, splash goggles, and double nitrile gloves.

  • Syringe Selection: Utilize a gas-tight borosilicate glass syringe with a Luer-lock PTFE hub and stainless steel needle. Causality: Plastic syringes can leach plasticizers when exposed to lipophilic organosilanes, contaminating the reaction and degrading the syringe barrel.

  • Reagent Extraction: Pierce the septum of the reagent bottle. Slowly draw the required volume of 1-Trimethylsilylprop-2-yn-1-ol. Avoid drawing bubbles, as the introduction of oxygen into a combustible vapor space increases ignition risk ()[5].

  • Dispensing: Inject the reagent into the reaction vessel at 0 °C dropwise. Causality: Thermal control mitigates the vapor pressure of the alcohol and controls the exotherm if it is being added directly to a basic solution ()[2].

  • Decontamination: Immediately flush the syringe three times with acetone, followed by three times with hexanes, discharging into a designated halogen-free waste container.

Emergency Response & Spill Management Workflow

In the event of a spill, rapid classification and containment are critical to prevent respiratory distress and fire hazards ()[3].

SpillResponse Start Spill Detected: 1-Trimethylsilylprop-2-yn-1-ol Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 50 mL) or Outside Hood Assess->Major High Risk PPE Verify PPE: Nitrile Gloves, Goggles Minor->PPE Evacuate Evacuate Area & Alert Safety Officer Major->Evacuate Absorb Apply Inert Absorbent (Dry Sand / Earth) PPE->Absorb Collect Collect in Sealed Waste Container Absorb->Collect Clean Wash Area with Soap Ventilate Collect->Clean Dispose Transfer to Approved Disposal Plant Clean->Dispose

Workflow for assessing and managing 1-Trimethylsilylprop-2-yn-1-ol spills in the laboratory.

Waste Disposal & Decommissioning Plan

Improper disposal of organosilicon alkynes can lead to hazardous cross-reactions in waste carboys.

  • Segregation: Dispose of all liquid waste containing 1-Trimethylsilylprop-2-yn-1-ol in a clearly labeled "Halogen-Free Organic Waste" container ()[5].

  • Incompatibilities: Never mix with strong oxidizing agents, strong acids, or strong bases in the waste container. Base contact can initiate unintended rearrangements or exothermic degradation ()[2].

  • Solid Waste: Contaminated gloves, wipes, and absorbent materials (dry sand/earth) must be placed in a sealed, hazardous solid waste bin ()[5]. Do not leave contaminated wipes in the open trash, as the volatile organic compounds (VOCs) will evaporate and pose an inhalation hazard ()[3].

References

  • Kuwajima, I., & Kato, M. (1980). "Base-induced rearrangement of 1-trimethylsilylpropargyl alcohol. Generation of lithiated trimethylsiloxyallenes and their reactions." Tetrahedron Letters. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78930, 2-Propyn-1-ol, 3-(trimethylsilyl)-." PubChem.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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